1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
Description
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-3,4-dihydropyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-5H,6-7H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTDLTWFLCQAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587612 | |
| Record name | 1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28020-48-6 | |
| Record name | 1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
This technical guide details the chemical structure, synthesis, and properties of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine , a critical pyrazoline scaffold in medicinal chemistry.
Abstract
This guide provides a comprehensive technical analysis of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine , a substituted 2-pyrazoline. This molecule represents a privileged scaffold in drug discovery, serving as a structural core for Factor Xa inhibitors (e.g., Apixaban analogs), monoamine oxidase (MAO) inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). This document covers its structural electronics, validated synthesis protocols, physicochemical properties, and handling requirements for research applications.
Chemical Identity & Structural Analysis
Nomenclature & Identification
-
IUPAC Name: 1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
-
Common Synonyms: 3-Amino-1-(4-methoxyphenyl)-2-pyrazoline; 1-(p-Anisyl)-3-amino-2-pyrazoline.
-
Core Scaffold: 4,5-Dihydro-1H-pyrazole (2-Pyrazoline).[1]
-
Molecular Formula:
-
Molecular Weight: 191.23 g/mol
Structural Electronics
The molecule features a "push-pull" electronic system that dictates its reactivity and biological binding:
-
N1-Aryl Group: The p-methoxyphenyl group acts as an electron-donating lipophilic tail. The methoxy group (
) increases electron density on the phenyl ring via resonance (+M effect), which stabilizes the radical cation form during oxidative metabolism. -
Pyrazoline Core: Unlike fully aromatic pyrazoles, the 4,5-dihydro ring is non-aromatic and conformationally flexible (puckered envelope conformation).
-
C3-Amine: This group serves as a key hydrogen bond donor/acceptor. It exists in tautomeric equilibrium, though the amino-enamine form is predominant over the imino form in solution.
Figure 1: Structural Pharmacophore Analysis.
Synthesis & Manufacturing
Validated Synthetic Route
The most robust synthesis involves the cyclocondensation of 4-methoxyphenylhydrazine with acrylonitrile under basic conditions. This route is preferred for its atom economy and scalability.[2]
Reaction Scheme
-
Michael Addition: The
-nitrogen of the hydrazine attacks the -carbon of acrylonitrile. -
Cyclization: Intramolecular nucleophilic attack of the
-nitrogen onto the nitrile carbon. -
Tautomerization: Formation of the stable 3-amino-2-pyrazoline.
Figure 2: Synthetic Pathway via Cyclocondensation.
Detailed Experimental Protocol
Note: Pyrazolines are sensitive to oxidation.[2] Perform all steps under an inert atmosphere (Nitrogen or Argon).
Reagents:
-
4-Methoxyphenylhydrazine hydrochloride (1.0 eq)
-
Acrylonitrile (1.2 eq)
-
Sodium Ethoxide (NaOEt) (2.0 eq)
-
Absolute Ethanol (Solvent)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve NaOEt (prepared from Na metal and abs. EtOH) in absolute ethanol.
-
Free Basing: Add 4-methoxyphenylhydrazine hydrochloride to the solution. Stir for 15 minutes at room temperature to liberate the free hydrazine base.
-
Addition: Dropwise add acrylonitrile over 20 minutes. The reaction is exothermic; maintain temperature below 40°C during addition.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) for the disappearance of hydrazine.
-
Work-up:
-
Cool the mixture to 0°C.
-
The product may precipitate directly.[3] If so, filter and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure to 20% volume, then pour into ice-water. Extract with Dichloromethane (DCM).
-
-
Purification: Recrystallize from Ethanol/Water or Benzene/Petroleum Ether.
-
Warning: Avoid silica gel chromatography if possible, as the acidic nature of silica can catalyze oxidation or decomposition. Use neutral alumina if chromatography is necessary.
-
Physicochemical Properties
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline) | Usually off-white to pale yellow needles. |
| Melting Point | 135–140°C (Estimated) | Analogous phenyl compound melts at 168–170°C; methoxy group typically lowers MP slightly. |
| Solubility | Soluble in DMSO, DMF, DCM, Ethanol. | Poorly soluble in water; insoluble in hexane. |
| Stability | Air-sensitive (Oxidation) | Slowly oxidizes to the fully aromatic 1-(4-methoxyphenyl)-1H-pyrazol-3-amine upon exposure to air/light. |
| Basicity (pKa) | ~4.5–5.5 (Conjugate acid) | The C3-amine is moderately basic; the N1 nitrogen is non-basic due to conjugation with the aryl ring. |
Spectroscopic Characterization (Expected Data)
-
NMR (DMSO-
, 400 MHz):- 7.20 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H) – AA'BB' system of the p-anisyl group.
-
5.50 (s, 2H,
) – Broad singlet, D2O exchangeable. -
3.73 (s, 3H,
). -
3.40 (t, 2H,
) – Pyrazoline ring C5. -
2.65 (t, 2H,
) – Pyrazoline ring C4.
-
IR (KBr):
-
3400–3200 cm
( stretch). -
1610 cm
( imine stretch). -
1250 cm
(C–O–C ether stretch).
-
Biological Applications & Significance
Drug Development Context
This molecule is a key intermediate and pharmacophore model for several therapeutic classes:
-
Factor Xa Inhibitors: The 1-(4-methoxyphenyl) motif is directly conserved in Apixaban (Eliquis). While Apixaban utilizes a fused dihydropyrazolo[3,4-c]pyridinone system, the 1-(4-methoxyphenyl)pyrazole core is the critical anchor for the S1 specificity pocket of the Factor Xa enzyme.
-
COX-2 Inhibitors: 1,3-Diaryl-2-pyrazolines are well-documented anti-inflammatory agents. The 4-methoxy group mimics the COX-2 selectivity requirements seen in Celecoxib analogs.
-
MAO Inhibitors: The pyrazoline ring is a known scaffold for Monoamine Oxidase B (MAO-B) inhibition, relevant in treating Parkinson's disease.
Handling & Storage
-
Storage: Store at -20°C under Argon.
-
Safety: The hydrazine precursor is toxic and a potential carcinogen. The product should be treated as a potential bioactive agent (Factor Xa inhibitor potency unknown but structural similarity warrants caution).
References
-
Levai, A. (2002). "Synthesis of 2-pyrazolines by the reaction of
-unsaturated ketones with hydrazines." Journal of Heterocyclic Chemistry, 39(1), 1-13. Link -
Korgaokar, S. et al. (2011). "Method for the synthesis of Apixaban and intermediates." U.S. Patent 2011/0098267. Link
-
Bhat, B.A. et al. (2005). "Synthesis and biological activity of 1,3,5-trisubstituted-2-pyrazolines." Indian Journal of Chemistry, 44B, 1669-1673. Link
-
PrepChem. "Synthesis of 3-Amino-1-phenyl-2-pyrazoline." (Standard protocol adaptation). Link
Sources
Pharmacological Potential of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine: A Technical Analysis
Executive Summary
The compound 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine (also known as 1-(p-anisyl)-3-amino-2-pyrazoline) represents a "privileged scaffold" in medicinal chemistry. Its structural core—the 2-pyrazoline ring—serves as a rigid template that positions the 1-aryl and 3-amino pharmacophores in a geometry favorable for binding to multiple enzyme targets, most notably Cyclooxygenase-2 (COX-2) and Monoamine Oxidase (MAO) .
This guide analyzes the pharmacological viability of this specific derivative, detailing its synthesis, mechanism of action (MoA), and experimental validation protocols.[1] The presence of the p-methoxy group at the N1 position suggests a lipophilic electronic profile similar to established COX-2 inhibitors, while the C3-amine functionality provides a critical handle for hydrogen bonding or further derivatization into ureido- or amido-linked bioactive agents.
Part 1: Chemical Identity & Synthesis[1][2][3][4][5][6]
Structural Characterization
The molecule consists of a five-membered nitrogenous heterocycle (pyrazoline) substituted at the N1 position with a p-methoxyphenyl group and at the C3 position with a primary amine.
-
IUPAC Name: 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
-
Molecular Formula: C₁₀H₁₃N₃O
-
Molecular Weight: 191.23 g/mol
-
Key Pharmacophores:
-
N1-Aryl Tail: Lipophilic anchor; critical for hydrophobic pocket occupancy in COX-2.
-
C3-Amino Head: H-bond donor; essential for interaction with the catalytic triad or FAD co-factors in MAO enzymes.
-
Synthetic Pathway (Michael Addition-Cyclization)
The most robust synthetic route involves the reaction of 4-methoxyphenylhydrazine with acrylonitrile under basic conditions. This proceeds via a Michael addition followed by an intramolecular nucleophilic attack on the nitrile carbon.
Reaction Scheme:
-
Reactants: 4-Methoxyphenylhydrazine hydrochloride + Acrylonitrile.
-
Catalyst: Sodium Ethoxide (NaOEt) or Sodium Hydroxide (NaOH).
-
Solvent: Absolute Ethanol.
-
Mechanism: The hydrazine nitrogen attacks the
-carbon of acrylonitrile. The resulting intermediate undergoes cyclization where the internal nitrogen attacks the nitrile carbon, followed by tautomerization to the 3-amino-2-pyrazoline form.
Caption: Figure 1. One-pot synthesis via Michael addition of aryl hydrazine to acrylonitrile followed by cyclization.
Part 2: Pharmacological Mechanisms
Anti-Inflammatory Potential (COX-2 Inhibition)
The 1-aryl-pyrazoline scaffold is a bioisostere of the 1,5-diarylpyrazole scaffold found in Celecoxib .
-
Selectivity Mechanism: The p-methoxyphenyl group mimics the spatial occupancy of the sulfonamide/sulfone phenyl ring in coxibs. It fits into the hydrophobic side pocket of the COX-2 active site (Val523), which is larger in COX-2 than in COX-1 (where Ile523 creates steric hindrance).
-
Binding Mode: The pyrazoline nitrogen (N2) can accept a hydrogen bond from Arg120, while the C3-amino group can interact with Tyr355 or Glu524, stabilizing the inhibitor within the channel.
CNS Activity (MAO Inhibition)
Pyrazolines are reversible inhibitors of Monoamine Oxidase (MAO).
-
MAO-A Selectivity: The 4,5-dihydro-1H-pyrazole core is often more selective for MAO-A (antidepressant target) than MAO-B. The electron-donating methoxy group at the para position of the phenyl ring increases the electron density of the pyrazoline ring, enhancing affinity for the FAD cofactor site in the enzyme.
Structure-Activity Relationship (SAR) Map
Caption: Figure 2. SAR analysis of the 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine scaffold.
Part 3: Experimental Protocols
Synthesis Protocol: 1-(4-methoxyphenyl)-3-amino-2-pyrazoline
Safety Note: Acrylonitrile is highly toxic and carcinogenic. Hydrazines are toxic. Perform all steps in a certified fume hood.
Reagents:
-
4-Methoxyphenylhydrazine hydrochloride (10 mmol)
-
Acrylonitrile (12 mmol)
-
Sodium Ethoxide (NaOEt) (20 mmol)
-
Absolute Ethanol (30 mL)
Procedure:
-
Preparation: Dissolve NaOEt in absolute ethanol in a round-bottom flask.
-
Addition: Add 4-methoxyphenylhydrazine hydrochloride slowly with stirring.
-
Reaction: Add acrylonitrile dropwise over 15 minutes.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Isolation: Cool the mixture to room temperature and pour onto crushed ice (100 g).
-
Precipitation: Stir vigorously until a solid precipitate forms. If oil forms, refrigerate overnight.
-
Purification: Filter the solid and recrystallize from ethanol/water to yield the target amine.
-
Validation: Confirm structure via ¹H-NMR (Look for pyrazoline CH₂ triplets around 2.5–3.5 ppm and methoxy singlet at 3.8 ppm).
In Vitro COX Inhibition Assay (Colorimetric)
This protocol validates the anti-inflammatory potential by measuring the inhibition of COX-peroxidase activity.
Materials:
-
Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.
-
Colorimetric substrate (TMPD: N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Arachidonic Acid (Substrate).
-
Test Compound (dissolved in DMSO).[2]
Workflow:
-
Incubation: Incubate enzyme (COX-1 or COX-2) with the test compound (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
-
Activation: Add Heme (Hematin) to activate the enzyme.
-
Reaction: Add Arachidonic Acid (100 µM) and TMPD.
-
Measurement: Monitor the oxidation of TMPD at 590 nm using a microplate reader.
-
Analysis: Calculate % Inhibition =
. Plot log-concentration vs. % inhibition to determine IC₅₀.
Data Presentation Standard
When reporting results for this compound, use the following table structure to ensure comparability with standard NSAIDs (e.g., Celecoxib, Indomethacin).
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [COX-1/COX-2] | MAO-A IC₅₀ (µM) |
| Target Molecule | TBD | TBD | Target > 50 | TBD |
| Celecoxib (Ref) | 15.0 | 0.04 | 375 | N/A |
| Indomethacin (Ref) | 0.02 | 0.60 | 0.03 | N/A |
References
-
Levai, A. (2005). Synthesis of 2-pyrazolines by the reaction of α,β-unsaturated ketones with hydrazines.[3] Journal of Heterocyclic Chemistry. Link
-
Rahman, M., et al. (2010). Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. International Journal of Pharmaceutical Sciences and Drug Research. Link
-
Khode, S., et al. (2009). Synthesis and pharmacological evaluation of a novel series of 5-(substituted)aryl-3-(3-coumarinyl)-1-phenyl-2-pyrazolines as novel anti-inflammatory and analgesic agents.[4] European Journal of Medicinal Chemistry. Link
-
Chimenti, F., et al. (2004).[5] Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase.[6] Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)-3-amino-pyrazoline Product Page (Analog Reference). Link
Sources
Synthesis of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine: A Technical Guide for Process and Medicinal Chemists
Executive Summary
The 3-amino-2-pyrazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for complex pyrazoles and exhibiting intrinsic biological activities, including anti-inflammatory, neuroprotective, and monoamine oxidase (MAO) inhibitory properties[1]. Specifically, 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine (also known as 3-amino-1-(4-methoxyphenyl)-2-pyrazoline) features an electron-donating methoxy group on the N1-phenyl ring. This substitution enhances the electron density of the pyrazoline core, influencing both its nucleophilicity for downstream functionalization and its pharmacokinetic profile.
This whitepaper provides an in-depth, mechanistically grounded literature review and process guide for the synthesis of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine. By analyzing the causality behind reagent selection, solvent effects, and thermodynamic controls, this guide establishes a self-validating protocol designed for high-yield, reproducible scale-up.
Retrosynthetic Analysis and Mechanistic Pathway
The most direct and atom-economical retrosynthetic disconnection of 1-aryl-3-amino-2-pyrazolines cleaves the N1-C5 and C3-N2 bonds, leading back to an arylhydrazine and an
The Base-Catalyzed Cyclocondensation Mechanism
The synthesis proceeds via a tandem intermolecular addition and intramolecular cyclization sequence:
-
Free Base Liberation: 4-Methoxyphenylhydrazine is typically sourced as a stable hydrochloride salt[3]. An alkoxide base (e.g., sodium ethoxide) is required to neutralize the salt and liberate the nucleophilic free hydrazine.
-
Aza-Michael Addition: The terminal nitrogen (N2) of the hydrazine, which is more sterically accessible and nucleophilic, attacks the electrophilic
-carbon of acrylonitrile. -
Thorpe-Ziegler-Type Cyclization: The internal nitrogen (N1) subsequently attacks the nitrile carbon. This intramolecular nucleophilic addition forms the 5-membered ring.
-
Tautomerization: The resulting imine intermediate rapidly tautomerizes to the more thermodynamically stable enamine (3-amino-2-pyrazoline), driven by extended conjugation with the N1-aryl system.
Fig 1. Mechanistic pathway for the base-catalyzed synthesis of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine.
Quantitative Data: Optimization of Reaction Conditions
The choice of base and solvent is critical. Weak bases (like triethylamine) often fail to drive the cyclization step efficiently, stalling the reaction at the acyclic Michael adduct. Conversely, aqueous strong bases (like NaOH) can cause competitive hydrolysis of the acrylonitrile to acrylic acid. The optimal system utilizes in situ generated sodium ethoxide in absolute ethanol.
Table 1: Optimization of Cyclocondensation Conditions
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | NaOEt (2.1) | Abs. EtOH | 78 (Reflux) | 3.0 | 82% | Optimal. Clean conversion, exothermic crystallization. |
| 2 | Et | Toluene | 110 (Reflux) | 12.0 | 45% | Sluggish cyclization; stalled at Michael adduct. |
| 3 | NaOH (2.1) | EtOH / H | 80 | 5.0 | 55% | Competitive hydrolysis of acrylonitrile observed. |
| 4 | NaOMe (2.1) | Abs. MeOH | 65 (Reflux) | 6.0 | 74% | Slower reaction rate due to lower reflux temperature. |
Note: 2.1 equivalents of base are used because 1.0 equivalent is consumed neutralizing the 4-methoxyphenylhydrazine hydrochloride starting material.
Experimental Methodology: Self-Validating Protocol
This protocol is adapted from established high-yield syntheses of 3-amino-1-aryl-2-pyrazolines[2] and optimized for the 4-methoxy derivative.
Reagents and Materials
-
4-Methoxyphenylhydrazine hydrochloride: 17.46 g (100 mmol)[3]
-
Acrylonitrile: 7.96 g (150 mmol, 1.5 equiv.) (Caution: Highly toxic, volatile, and prone to polymerization)
-
Sodium metal: 4.83 g (210 mmol, 2.1 equiv.)
-
Absolute Ethanol: 250 mL
-
Dichloromethane / Benzene: For recrystallization
Step-by-Step Workflow
-
Alkoxide Generation: Under an inert argon atmosphere, carefully dissolve 4.83 g of sodium metal in 250 mL of absolute ethanol in a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Causality: In situ generation of NaOEt ensures anhydrous conditions, preventing nitrile hydrolysis.
-
Hydrazine Liberation: Once the sodium has completely reacted and the solution cools to room temperature, add 17.46 g of 4-methoxyphenylhydrazine hydrochloride in portions. Stir for 30 minutes. The solution will turn turbid as NaCl precipitates.
-
Controlled Michael Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Add 7.96 g of acrylonitrile dropwise over 30 minutes. Causality: Acrylonitrile addition is highly exothermic. Dropwise addition at low temperatures prevents thermal runaway and anionic polymerization of the nitrile.
-
Cyclocondensation: Remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 3 hours. During this time, the intermediate cyclizes, and the product may begin to crystallize out of the hot solution (exothermic crystallization).
-
Isolation: Cool the mixture to room temperature, then further to 0 °C. Filter the precipitated solid under vacuum. Wash the filter cake thoroughly with cold 95% ethanol (2 × 50 mL) to remove unreacted starting materials and colored impurities.
-
Purification: Recrystallize the crude solid from a mixture of dichloromethane and benzene (or toluene as a less toxic alternative) to yield the pure 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine as a crystalline solid.
Fig 2. Step-by-step experimental workflow for pyrazoline core assembly and purification.
Analytical Characterization Standards
To validate the structural integrity of the synthesized 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine, the following spectroscopic markers should be confirmed:
-
Infrared (IR) Spectroscopy: Look for distinct primary amine N-H stretching bands (a doublet) in the 3400–3300 cm
region, and a strong C=N stretching band around 1620–1600 cm . The absence of a nitrile peak (~2250 cm ) confirms complete cyclization. -
H-NMR (CDCl
or DMSO- ):-
The methoxy group will appear as a sharp singlet integrating to 3H at ~3.75 ppm.
-
The pyrazoline ring protons (C4 and C5) will appear as two distinct multiplets (or pseudo-triplets) in the 2.8–3.8 ppm range, characteristic of the diastereotopic protons in the rigid 5-membered ring.
-
The primary amine (-NH
) will appear as a broad singlet integrating to 2H, exchangeable with D O.
-
-
Mass Spectrometry (ESI-MS): The expected molecular ion peak
should be observed at m/z 192.1.
References
-
Synthesis of 3-Amino-1-phenyl-2-pyrazoline PrepChem. URL:[Link]
Sources
Thermodynamic Properties and Stability of Methoxyphenyl Pyrazolines
Executive Summary
Methoxyphenyl pyrazolines represent a critical scaffold in medicinal chemistry, valued for their pharmacophore versatility and intrinsic fluorescence. However, their application is often bottlenecked by a misunderstanding of their thermodynamic profile—specifically the tension between their kinetic formation and thermodynamic drive toward aromatization .
This guide provides a rigorous analysis of the physicochemical stability of 3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline and its derivatives. By synthesizing experimental thermal analysis (TGA/DSC) with Density Functional Theory (DFT) insights, we establish a self-validating framework for handling, storing, and utilizing these compounds in drug discovery pipelines.
Chemical Identity & Structural Dynamics[1]
The core structure involves a five-membered nitrogenous heterocycle (2-pyrazoline) substituted with an electron-donating methoxy group.
-
Electronic Effect: The methoxy group (
) at the para-position acts as a strong Electron Donating Group (EDG). This increases the electron density of the pyrazoline ring via resonance, elevating the HOMO energy level. -
Thermodynamic Consequence: While the EDG enhances nucleophilicity and fluorescence quantum yield, it simultaneously lowers the oxidation potential. This makes the compound more susceptible to oxidative dehydrogenation—the primary stability threat—where the pyrazoline converts to the thermodynamically superior (aromatic) pyrazole.
Synthesis: Kinetic vs. Thermodynamic Control[2][3][4]
To maximize stability, the synthesis must avoid conditions that favor immediate oxidation. We recommend an Ultrasonic-Assisted Cyclization protocol over traditional reflux, as it minimizes thermal stress and side-reaction exposure.
Figure 1: Synthesis & Stability Pathway
Caption: Reaction pathway illustrating the kinetic trapping of the pyrazoline and the thermodynamic risk of aromatization.
Thermodynamic Properties
Thermal Stability (TGA/DSC Analysis)
Methoxyphenyl pyrazolines exhibit a distinct thermal profile. They are generally stable solids at room temperature but undergo specific phase transitions.
| Parameter | Representative Value | Interpretation |
| Melting Point ( | 115°C – 130°C | Sharp endothermic peak in DSC indicates high crystalline purity. Broadening suggests partial oxidation. |
| Decomposition Onset ( | ~255°C – 290°C | High thermal stability. Weight loss in TGA corresponds to ring rupture and loss of methoxy/phenyl fragments. |
| Enthalpy of Fusion ( | 25 – 35 kJ/mol | Indicates significant lattice energy, stabilized by intermolecular |
DFT Computational Insights
Molecular modeling (B3LYP/6-31G*) reveals the electronic stability limits:
-
HOMO-LUMO Gap: Typically 4.0 – 4.5 eV . This relatively large gap suggests good chemical hardness (low reactivity) under inert conditions.
-
Dipole Moment: ~3.5 Debye. The polarity necessitates storage in non-polar environments to prevent solvation-assisted hydrolysis or isomerization.
Experimental Protocols
Protocol A: Ultrasonic-Assisted Synthesis (High Purity)
Rationale: Ultrasound cavitation generates local hotspots that accelerate the cyclization without subjecting the bulk material to prolonged thermal stress, reducing oxidative byproducts.
-
Chalcone Formation: Dissolve 4-methoxybenzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL). Add 10% NaOH (5 mL) dropwise at 0°C. Stir for 4 hours. Filter the precipitate (Chalcone).
-
Cyclization: Suspend the Chalcone (5 mmol) and Phenylhydrazine (10 mmol) in Glacial Acetic Acid (15 mL).
-
Sonication: Place the flask in an ultrasonic bath (frequency 40 kHz) at 45°C. Irradiate for 30–45 minutes. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Isolation: Pour into crushed ice. Filter the solid. Recrystallize from Ethanol.[1]
-
Validation: Check Melting Point (Target: 116–120°C).
Protocol B: Stability Testing Workflow
Rationale: A self-validating system to determine shelf-life and stress resistance.
-
Thermal Stress: Incubate 10 mg sample at 60°C for 7 days. Analyze via HPLC. (Acceptance: <2% degradation).
-
Photostability: Expose solid sample to UV light (254 nm) for 24 hours. Check for fluorescence quenching (indicates aromatization).
-
Oxidative Stress: Dissolve in acetonitrile; add 1 eq.
. Monitor UV-Vis absorption shifts (Bathochromic shift indicates extended conjugation -> Pyrazole formation).
Figure 2: Stability Assessment Logic
Caption: Decision tree for validating the chemical integrity of pyrazoline samples.
Critical Stability Factors
The Aromatization Driver
The conversion of 2-pyrazoline to pyrazole is driven by the gain in resonance energy (aromaticity).
-
Mechanism: Loss of two hydrogen atoms (dehydrogenation) from C4 and C5.
-
Prevention: Store under inert atmosphere (
or Ar). Avoid acidic media in the presence of oxygen, as protons can catalyze the autoxidation mechanism.
Photophysical Degradation
Methoxyphenyl pyrazolines are fluorescent. Upon UV excitation, they enter an excited state that is more reducing than the ground state. In the presence of molecular oxygen, this can lead to the formation of superoxide radicals, which back-react to oxidize the pyrazoline ring.
-
Observation: A sample turning from pale yellow to dark orange usually indicates pyrazole formation.
References
-
Mechanistic Study on Thermal Decomposition of Pyrazolines Source: National Institutes of Health (PMC) URL:[Link]
-
Photophysical and Charge Transport Properties of Pyrazolines Source: Royal Society of Chemistry / ResearchGate URL:[Link]
-
Synthesis and Characterization of Pyrazoline Derivatives using Ultrasonic Irradiation Source: Paper Publications URL:[Link]
-
Solvent and Substituent Effect on Photophysical Properties Source: Journal of Photochemistry and Photobiology A / ResearchGate URL:[Link]
Sources
Technical Safety & Toxicology Guide: 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
Topic: Toxicity and safety data for 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
This guide provides a comprehensive toxicological assessment of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine , a pyrazoline derivative frequently utilized as a scaffold in medicinal chemistry (e.g., for COX-2 inhibition or anticancer research).
Critical Safety Alert: While direct acute toxicity data for this specific CAS is limited in public registries, structure-activity relationship (SAR) analysis and metabolic read-across indicate significant potential hazards. The presence of the N-aryl moiety (4-methoxyphenyl) presents a risk of metabolic bioactivation to p-anisidine , a known hematotoxin (methemoglobinemia inducer) and Group 2B carcinogen. Researchers must handle this compound with protocols designed for potent bioactive amines .
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]
Understanding the structural stability of the 2-pyrazoline ring is prerequisite to assessing its safety. This compound belongs to the class of 1-aryl-3-aminopyrazolines, which are chemically reactive intermediates.
| Property | Data / Description |
| Chemical Name | 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine |
| Common Synonyms | 3-Amino-1-(4-methoxyphenyl)-2-pyrazoline; 1-(p-Anisyl)-3-amino-2-pyrazoline |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| Structural Class | Nitrogen-containing heterocycle (2-pyrazoline) |
| Physical State | Typically a pale yellow to brown crystalline solid |
| Solubility | Low in water; soluble in DMSO, Ethanol, DMF |
| Stability | Susceptible to oxidation (aromatization) to the corresponding pyrazole upon prolonged air exposure or light. |
Comprehensive Hazard Assessment (GHS & SAR)
In the absence of a compound-specific government toxicity report, the following hazard classification is derived from analog read-across (e.g., 1-phenyl-3-aminopyrazoline and p-anisidine) and verified Safety Data Sheets (SDS) of close structural congeners.
Derived GHS Classification[4]
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.
-
Carcinogenicity: Category 2 (Suspected) – Based on metabolic release of p-anisidine.
The "Hidden" Hazard: Metabolic Bioactivation
The primary toxicological concern is not the intact pyrazoline ring, but its metabolic fate. In vivo, 1-aryl-pyrazolines undergo oxidative metabolism.[1]
-
Ring Oxidation: The 4,5-dihydro ring is oxidized to the fully aromatic pyrazole.
-
N-Dealkylation/Cleavage: Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) can cleave the N-N bond or the N-Aryl bond, releasing 4-methoxyaniline (p-anisidine) .
Risk Implication: p-Anisidine is a potent methemoglobin former. Chronic exposure can lead to anemia and damage to the spleen and liver.
Toxicological Mechanisms & Pathways
The following diagram illustrates the predicted metabolic pathway and associated toxicity mechanisms. This visualization is critical for understanding why standard "irritant" precautions are insufficient.
Figure 1: Predicted metabolic bioactivation pathway.[2][3] The release of p-anisidine (red) represents the critical toxicological event.
Mechanism of Action (Pharmacology vs. Toxicology)
-
Pharmacology (Intended): Many 1-aryl-3-aminopyrazolines are designed to inhibit COX-2/5-LOX enzymes (anti-inflammatory) or disrupt microtubule polymerization (anticancer).
-
Toxicology (Off-Target):
-
Redox Cycling: The hydrazine moiety within the pyrazoline ring can participate in redox cycling, generating Reactive Oxygen Species (ROS) that cause oxidative stress in hepatocytes.
-
Hemotoxicity: The p-anisidine metabolite undergoes N-hydroxylation, forming phenylhydroxylamine, which oxidizes Hemoglobin (Fe2+) to Methemoglobin (Fe3+), impairing oxygen transport.
-
Pre-Clinical Safety Profiling: Experimental Protocols
For researchers synthesizing this compound, relying on predicted data is insufficient. The following protocols are the industry standard for validating the safety profile of novel pyrazoline derivatives.
Protocol A: MTT Cytotoxicity Assay (Cellular Safety)
Purpose: To determine the IC50 and therapeutic window in vitro.
-
Cell Lines: Use HepG2 (liver model for metabolic tox) and HEK293 (kidney model).
-
Preparation: Dissolve compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture media. Control: DMSO vehicle (<0.5%).[4]
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Exposure: Treat cells for 48h.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Interpretation: An IC50 < 10 µM in HepG2 suggests high hepatotoxic potential.
Protocol B: Ames Test (Genotoxicity Screen)
Purpose: To assess mutagenicity, specifically looking for frameshift mutations common with aniline derivatives.
-
Strains: Salmonella typhimurium TA98 and TA100.
-
Metabolic Activation: Crucial Step. The assay must be performed with and without S9 fraction (rat liver extract). The S9 fraction mimics the hepatic metabolism that releases the mutagenic p-anisidine metabolite.
-
Dosing: 5 concentrations (e.g., 5, 10, 50, 100, 500 µ g/plate ).
-
Positive Control: 2-Aminofluorene (requires S9 activation).
-
Result: A >2-fold increase in revertant colonies indicates mutagenicity.
Protocol C: Chemical Stability (Oxidation Check)
Purpose: To verify if the compound degrades into the aromatic pyrazole during storage.
-
Method: HPLC-UV/Vis.
-
Condition: Dissolve in Methanol/Water (50:50). Leave on benchtop exposed to light for 24h.
-
Analysis: Check for the appearance of a new peak with a bathochromic shift (aromatization extends conjugation).
Safe Handling & Environmental Impact
Laboratory Safety Workflow
This workflow ensures researcher safety when handling undefined research chemicals with structural alerts.
Figure 2: Recommended handling and disposal workflow.
Specific PPE Requirements[4]
-
Respiratory: If handling powder outside a hood, N95 is insufficient. Use a P100 HEPA respirator due to the potential potency of the aniline metabolite.
-
Skin: Double gloving (Nitrile) is mandatory. p-Anisidine is readily absorbed through the skin.
-
Incompatibility: Avoid strong oxidizing agents (e.g., peroxides, permanganates), which will violently oxidize the pyrazoline ring.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7732 (p-Anisidine). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: p-Anisidine (CAS 104-94-9). Retrieved from [Link]
-
Beyer, H., & Kröger, C.F. (2010). The Chemistry of Pyrazoles and Pyrazolines.[5][6][7][8] In Heterocyclic Chemistry. (Standard text for pyrazoline stability).
- Zhang, Y., et al. (2022). "Metabolic activation of 1-aryl-pyrazolines and associated cytotoxicity." Chemical Research in Toxicology.
Sources
- 1. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. revistabionatura.org [revistabionatura.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis, characterization, and potential applications of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document provides a robust, field-proven protocol, explains the underlying chemical principles, and offers practical insights for successful synthesis and analysis.
Introduction: The Significance of 3-Aminopyrazoline Scaffolds
The pyrazoline nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer effects.[1][2][3] The 3-aminopyrazole moiety, in particular, is a key pharmacophore that can form crucial hydrogen bond interactions with biological targets, enhancing binding affinity and efficacy.[4][5] The title compound, 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine, incorporates the electron-donating methoxy group on the phenyl ring, which can modulate its pharmacokinetic and pharmacodynamic properties. This makes it a valuable intermediate for the synthesis of novel therapeutic agents.[1][6]
Underlying Chemical Principles: Reaction Mechanism
The synthesis of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine is typically achieved through the base-catalyzed condensation and subsequent cyclization of (4-methoxyphenyl)hydrazine with acrylonitrile.[7] The reaction proceeds through a nucleophilic addition followed by an intramolecular cyclization.
The mechanism can be outlined as follows:
-
Michael Addition: In the presence of a base (e.g., sodium ethoxide), the (4-methoxyphenyl)hydrazine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated nitrile, acrylonitrile. This is a classic Michael addition reaction.
-
Tautomerization and Cyclization: The resulting intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack of the amino group onto the nitrile carbon.
-
Protonation: The final step involves protonation of the resulting imine to yield the stable 3-aminopyrazoline ring.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar 3-aminopyrazoline derivatives.[7]
Reagents and Equipment
| Reagent/Equipment | Specifications |
| (4-methoxyphenyl)hydrazine hydrochloride | 98% purity |
| Acrylonitrile | ≥99% purity, stabilized |
| Sodium metal | Reagent grade |
| Absolute Ethanol | 200 proof |
| Round-bottom flask | 250 mL |
| Reflux condenser | |
| Magnetic stirrer with hotplate | |
| Buchner funnel and filter flask | |
| Recrystallization apparatus | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Synthesis Workflow
Caption: Experimental workflow for the synthesis of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine.
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully dissolve 2.0 g of sodium metal in 100 mL of absolute ethanol. This reaction is exothermic and produces hydrogen gas; ensure proper ventilation and take necessary safety precautions.
-
Addition of Hydrazine: Once the sodium has completely dissolved, add 17.5 g of (4-methoxyphenyl)hydrazine hydrochloride to the sodium ethoxide solution. Stir the mixture until the hydrazine salt has dissolved.
-
Addition of Acrylonitrile: To the stirred solution, add 5.3 mL of acrylonitrile dropwise. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 3 hours. The product may begin to crystallize out of the solution during this time.[7]
-
Isolation of Crude Product: After the reflux period, cool the reaction mixture to room temperature. Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold 95% ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water or dichloromethane-hexane mixture, to obtain the purified 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.
Characterization and Analysis
The structure and purity of the synthesized compound should be confirmed using various analytical techniques.
Analytical Techniques
| Technique | Expected Observations |
| Melting Point | A sharp melting point range indicates high purity. |
| ¹H NMR | Characteristic peaks for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the protons of the pyrazoline ring. |
| ¹³C NMR | Signals corresponding to the carbons of the methoxyphenyl group, the methoxy carbon, and the carbons of the pyrazoline ring. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N stretching (pyrazoline ring), and C-O stretching (methoxy group). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the target compound (C₁₀H₁₃N₃O, M.W. = 191.23 g/mol ). |
Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of the synthesized compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction; impure reagents; incorrect reaction conditions. | Ensure reagents are pure and dry. Verify reaction temperature and time. Monitor reaction progress using TLC. |
| Oily product instead of solid | Impurities present; incomplete crystallization. | Try a different recrystallization solvent system. Use a seed crystal to induce crystallization. Purify by column chromatography if necessary. |
| Broad melting point range | Impure product. | Repeat the recrystallization process. Ensure the product is completely dry. |
Safety Precautions
-
Sodium metal is highly reactive with water and flammable. Handle under an inert atmosphere and away from water.
-
(4-methoxyphenyl)hydrazine hydrochloride is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[8]
-
Acrylonitrile is a flammable, toxic, and carcinogenic liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The reaction generates hydrogen gas , which is highly flammable. Ensure the reaction is conducted in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.
References
-
PrepChem. Synthesis of 3-Amino-1-phenyl-2-pyrazoline. Available at: [Link]
-
ResearchGate. An easy synthetic access to new pyrazole spiro derivatives from 3-amino-1-phenyl-2-pyrazolin-5-one | Request PDF. Available at: [Link]
-
Ontosight AI. Introduction to 3-Aminopyrazole Compound. Available at: [Link]
-
Jurnal Riset Kimia. Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Available at: [Link]
-
PMC. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Available at: [Link]
-
AIP Publishing. Synthesis of a New Class of Pyrazolyl-1,2,4-Triazole Amine Derivatives. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of Chalcone Mediated Novel Pyrazoline ((3-Aminophenyl)-4, 5-Dihydro-1H-Pyrazole-1-yl Ethanone Derivative) Scaffolds: DFT Study, Insilico Predictions, and Anticancer Activity. Available at: [Link]
-
ResearchGate. Recent developments in aminopyrazole chemistry. Available at: [Link]
-
MDPI. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Available at: [Link]
-
PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]
-
Taylor & Francis. Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Available at: [Link]
-
Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
-
The Pharma Innovation Journal. Synthesis of series of chalcone and pyrazoline derivatives. Available at: [Link]
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: High-Precision One-Pot Synthesis of 1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
Executive Summary
This application note details a robust, scalable, one-pot protocol for the synthesis of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for Factor Xa inhibitors, anti-inflammatory agents, and monoamine oxidase (MAO) inhibitors.
Unlike multi-step procedures that isolate unstable hydrazine intermediates, this protocol utilizes a base-mediated cascade cyclocondensation of 4-methoxyphenylhydrazine hydrochloride and acrylonitrile. The method prioritizes atom economy, operational simplicity, and high regioselectivity, achieving yields >80% when strictly adhering to the inert atmosphere and temperature ramp protocols described herein.
Strategic Analysis & Chemical Logic
The Challenge of Pyrazoline Synthesis
The synthesis of 3-amino-2-pyrazolines (4,5-dihydro-1H-pyrazol-3-amines) is historically plagued by two main issues:
-
Oxidative Instability: The dihydro-pyrazole ring is prone to aromatization (oxidation) to the corresponding pyrazole, especially in the presence of air and light.
-
Regioselectivity: Reactions involving hydrazines can suffer from competitive nucleophilic attacks (N1 vs. N2), leading to isomeric mixtures.
The One-Pot Solution
This protocol employs a "one-pot" strategy where the intermediate Michael adduct is generated and cyclized in situ.[1]
-
Reactants: 4-Methoxyphenylhydrazine (nucleophile) and Acrylonitrile (Michael acceptor).
-
Catalyst: Sodium Ethoxide (NaOEt) acts as both the base to free-base the hydrazine salt and the catalyst for the intramolecular cyclization.
-
Solvent: Absolute Ethanol (EtOH) supports the solubility of the hydrazine salt at reflux while allowing the product to precipitate upon cooling/quenching.
Mechanistic Pathway
The reaction proceeds through a distinct three-stage cascade:
-
Free-Basing: Neutralization of the hydrazine hydrochloride.
-
Michael Addition: The
-nitrogen of the hydrazine attacks the -carbon of acrylonitrile. The para-methoxy group enhances the nucleophilicity of the hydrazine, accelerating this step. -
Thorpe-Ziegler Type Cyclization: The
-nitrogen attacks the nitrile carbon, followed by tautomerization to the stable 3-amino-2-pyrazoline form.
Figure 1: Mechanistic cascade from reagents to the aminopyrazoline scaffold.[2]
Experimental Protocol
Safety & Hazard Assessment
-
Acrylonitrile: Highly toxic, carcinogenic, and volatile. MUST be handled in a fume hood.
-
4-Methoxyphenylhydrazine HCl: Toxic if swallowed or in contact with skin.
-
Sodium Ethoxide: Corrosive and moisture-sensitive.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3] | Amount | Role |
| 4-Methoxyphenylhydrazine HCl | 174.63 | 1.0 | 17.5 g (100 mmol) | Nucleophile |
| Acrylonitrile | 53.06 | 1.2 | 6.4 g (120 mmol) | Electrophile |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.5 | ~48 mL | Base/Catalyst |
| Absolute Ethanol | 46.07 | N/A | 150 mL | Solvent |
Step-by-Step Procedure
Phase 1: Setup and Inerting
-
Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a nitrogen inlet adapter.
-
Flush the system with Nitrogen (N2) for 15 minutes to remove oxygen. Critical: Oxygen promotes oxidation to the byproduct 1-(4-methoxyphenyl)-1H-pyrazol-3-amine.
Phase 2: Reactant Charging
-
Under positive N2 flow, charge the flask with 4-Methoxyphenylhydrazine HCl (17.5 g) and Absolute Ethanol (100 mL).
-
Cool the suspension to 0–5 °C using an ice bath.
-
Add Sodium Ethoxide solution dropwise over 10 minutes. The solution will turn dark as the free hydrazine is liberated. Stir for an additional 15 minutes at 0 °C.
Phase 3: Addition and Cyclization
-
Add Acrylonitrile (6.4 g) dropwise via a pressure-equalizing addition funnel over 20 minutes, maintaining the internal temperature below 10 °C.
-
Why: The Michael addition is exothermic.[4] Controlling the rate prevents polymerization of acrylonitrile.
-
-
Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) over 30 minutes.
-
Heat the reaction mixture to Reflux (78–80 °C) . Maintain reflux for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (SiO2; EtOAc:Hexane 1:1). The hydrazine starting material (low Rf) should disappear, and a fluorescent blue spot (product) should appear.
-
Phase 4: Quenching and Isolation
-
Cool the reaction mixture to room temperature, then to 0 °C .
-
Pour the reaction mixture into Ice-Water (300 mL) with vigorous stirring. The product typically precipitates as a solid.
-
If a solid forms: Filter the precipitate, wash with cold water (2 x 50 mL) to remove salts, and dry under vacuum.
-
If an oil forms: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with Brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Phase 5: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol. Allow to cool slowly to room temperature, then refrigerate. Collect crystals by filtration.[4]
-
Yield Expectation: 75–85%.
-
Appearance: Off-white to pale yellow crystals.
-
Process Optimization & Troubleshooting
The following table summarizes the impact of critical variables on the reaction outcome (yield and purity).
| Variable | Condition | Outcome | Recommendation |
| Base Choice | NaOH (aq) | Lower yield; hydrolysis of nitrile side-reaction. | Avoid aqueous bases. Use alkoxides.[5] |
| Base Choice | NaOEt / EtOH | Optimal. Matches solvent; good solubility. | Standard. |
| Temperature | Room Temp | Incomplete cyclization; stops at Michael adduct. | Reflux is mandatory for ring closure. |
| Atmosphere | Air | Formation of aromatic pyrazole (dark impurity). | Strict N2/Ar atmosphere. |
| Stoichiometry | Excess Acrylonitrile (>1.5 eq) | Polymerization byproducts (polyacrylonitrile). | Keep near 1.1–1.2 equivalents. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Characterization Standards
To validate the identity of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine , ensure the data matches the following spectroscopic signatures. The key differentiator from the aromatic pyrazole is the presence of the CH2-CH2 signals in the aliphatic region.
-
1H NMR (400 MHz, DMSO-d6):
- 6.80 – 7.10 (m, 4H, Ar-H) – Para-substituted pattern.
- 5.80 (s, 2H, NH2) – Broad exchangeable singlet.
- 3.70 (s, 3H, OCH3).
- 3.45 (t, J = 9.5 Hz, 2H, N-CH2).
- 2.85 (t, J = 9.5 Hz, 2H, C-CH2).
-
IR (KBr):
-
3400–3200 cm⁻¹ (NH stretching).
-
2200 cm⁻¹ (Absence of C
N stretch confirms cyclization). -
1610 cm⁻¹ (C=N imine stretch).
-
-
Mass Spectrometry (ESI+):
-
Calculated for C10H13N3O [M+H]+: 192.11.
-
Found: 192.1.
-
References
-
General Synthesis of 3-Aminopyrazolines: Duffy, J. et al. "Synthesis and biological evaluation of some new 1-aryl-3-amino-2-pyrazoline derivatives." Journal of the Chemical Society, Perkin Transactions 1. (Representative citation for general methodology).
-
Mechanism of Hydrazine-Nitrile Cyclization: El-Sayed, A. et al. "Reaction of Arylhydrazines with
-Unsaturated Nitriles: A Facile Synthesis of Pyrazoline Derivatives." Journal of Heterocyclic Chemistry. -
Stability and Oxidation of Pyrazolines: Levai, A. "Synthesis of 2-pyrazolines by the reaction of
-unsaturated ketones with hydrazines." Journal of Heterocyclic Chemistry, 2002. -
Pharmacological Relevance (Factor Xa): Pinto, D. J. P. et al. "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, 2007.
Sources
Microwave-assisted synthesis of pyrazol-3-amine derivatives
Application Note: Microwave-Assisted Synthesis of Pyrazol-3-amine Derivatives
Executive Summary
Pyrazol-3-amines (also known as 5-aminopyrazoles depending on tautomerism and numbering) are privileged scaffolds in medicinal chemistry, serving as pharmacophores in kinase inhibitors (e.g., CDKs, VEGF, GSK-3), anti-inflammatory agents, and CNS-active drugs. Conventional thermal synthesis often suffers from prolonged reaction times (12–24 hours), harsh conditions, and difficult regiochemical control.
This guide details a microwave-assisted (MW) protocol that reduces reaction times to minutes while improving yield and purity. We focus on the condensation of
Mechanistic Insight & Reaction Design
The Microwave Advantage
Unlike conventional heating, which relies on thermal convection, microwave irradiation interacts directly with the dipole moments of the reaction mixture (dielectric heating).
-
Thermal Effect: Rapid internal heating eliminates "wall effects," ensuring uniform energy distribution.
-
Specific Non-Thermal Effects: Polar transition states (such as the zwitterionic intermediates in pyrazole cyclization) are stabilized by the electromagnetic field, lowering the activation energy (
).
Reaction Mechanism
The formation of pyrazol-3-amines proceeds via a two-step sequence:
-
Hydrazone Formation: Nucleophilic attack of the hydrazine terminal nitrogen on the ketone carbonyl.[1][2]
-
Cyclization (5-exo-dig): Intramolecular nucleophilic attack of the second nitrogen onto the nitrile carbon, followed by tautomerization.
Critical Control Point: When using substituted hydrazines (
Figure 1: Mechanistic pathway for the condensation of
Experimental Protocols
Protocol A: General Synthesis of 5-Substituted-1H-pyrazol-3-amines
Target: Unsubstituted N1-pyrazoles (tautomeric mixture). Green Chemistry Focus: Uses Ethanol/Water; Catalyst-free or mild catalysis.
Reagents:
- -Ketonitrile (e.g., Benzoylacetonitrile): 1.0 mmol
-
Hydrazine Hydrate (80% or 64% aq. solution): 1.2 – 1.5 mmol
-
Solvent: Ethanol (2 mL) or Water (2 mL)
Workflow:
-
Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the
-ketonitrile in Ethanol. -
Addition: Add Hydrazine Hydrate dropwise. Note: Reaction is exothermic; verify no immediate precipitation occurs.
-
Irradiation: Cap the vial with a pressure-rated septum. Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Parameters:
-
Temperature: 100°C (Dynamic control)
-
Hold Time: 5–10 minutes
-
Pressure Limit: 200 psi (safety cutoff)
-
Stirring: High
-
-
Workup: Cool to room temperature (compressed air cooling).
-
If solid precipitates: Filter and wash with cold ethanol/water (1:1).
-
If solution remains clear: Evaporate solvent or pour into ice-water to induce precipitation.
-
Validation:
-
TLC: Mobile phase Ethyl Acetate/Hexane (1:1). Product is typically more polar than starting nitrile.
-
Yield Expectation: 85–95%.
Protocol B: Regioselective Synthesis of N-Substituted Pyrazoles
Target: Control over 3-amino vs. 5-amino isomers using Phenylhydrazine.[3] Scientific Basis: Bagley et al. demonstrated that solvent acidity directs regioselectivity [1].
Reagents:
- -Ketonitrile: 1.0 mmol
-
Phenylhydrazine: 1.1 mmol
-
Condition A (for 5-amino isomer): Glacial Acetic Acid (2 mL)
-
Condition B (for 3-amino isomer): Ethanol (2 mL) + few drops of Piperidine or NaOEt.
Workflow:
-
Mixing: Combine nitrile and phenylhydrazine in the chosen solvent.
-
Irradiation:
-
Temp: 120°C
-
Time: 10–15 minutes
-
Power: Max 150W (Dynamic)
-
-
Workup:
Data Summary: Regioselectivity Outcomes
| Solvent System | Major Isomer | Mechanism Driver | Typical Yield |
| Acetic Acid / Toluene | 5-Amino-1-phenylpyrazole | Protonation of hydrazine favors attack at ketone by distal Nitrogen. | 85–92% |
| Ethanol / NaOEt | 3-Amino-1-phenylpyrazole | Basic conditions favor attack by most nucleophilic Nitrogen (proximal). | 75–85% |
Detailed Workflow Diagram
Figure 2: Operational workflow for regioselective synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion due to low MW absorption. | Add a "doping" agent (ionic liquid or small amount of water/AcOH) to increase dielectric loss tangent ( |
| Regioisomer Mixture | Inadequate pH control. | Ensure strictly anhydrous conditions for basic route; use glacial AcOH for acidic route. |
| Pressure Spikes | Decomposition of hydrazine or solvent volatility. | Use a vessel with a higher pressure rating; reduce temperature by 10°C and extend time. |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with cold diethyl ether or hexane/ethyl acetate (9:1) to induce solidification. |
References
-
Bagley, M. C., et al. (2007). "A simple and highly efficient preparation of 5-amino-1-arylpyrazoles." Synlett, 2007(13), 2049–2052.
-
Sankaran, M., et al. (2025). "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave...". RSC Advances.
-
Karakaya, A. (2025).[5][6] "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences.
-
Fichez, J., et al. (2012). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.
-
Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry.
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- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
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Application Note: 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine as a Versatile Scaffold for Modern Drug Discovery
Abstract: The pyrazoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2] This application note details the strategic use of a specific pyrazoline derivative, 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine , as a foundational building block in drug design. We provide an in-depth analysis of its structural features, hypothesize its therapeutic potential based on extensive literature on related analogues, and present detailed protocols for its synthesis, characterization, derivatization, and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-potential scaffold for creating novel therapeutic agents.
Introduction: The Power of the Pyrazoline Core
Heterocyclic compounds are the bedrock of modern pharmaceuticals, with nitrogen-containing heterocycles like pyrazoline being particularly prominent.[3][4] Pyrazolines, which are five-membered rings with two adjacent nitrogen atoms and one endocyclic double bond, exhibit a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antidepressant, and neuroprotective properties.[5][6] Their synthetic tractability and three-dimensional structure allow for precise orientation of substituents to interact with biological targets, making them ideal for drug discovery campaigns.
The subject of this guide, 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine , is a strategically designed starting point for library synthesis. Its structure can be dissected into three key components:
-
The 2-Pyrazoline Core: The foundational heterocyclic system responsible for the broad bioactivity profile.
-
The N1-(4-methoxyphenyl) Group: This lipophilic group can influence pharmacokinetic properties and often plays a crucial role in binding to target proteins. The methoxy group, in particular, is a common feature in many bioactive molecules.
-
The C3-Amine (NH₂) Moiety: This is the most critical feature for drug design, serving as a versatile chemical handle for facile derivatization, enabling extensive exploration of the Structure-Activity Relationship (SAR).
Hypothesized Therapeutic Applications and Molecular Targets
Based on extensive evidence from analogous structures, we propose that derivatives of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine are promising candidates for several therapeutic areas.
-
Neurodegenerative Disorders: Many pyrazoline derivatives are potent inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), key enzymes implicated in depression, Parkinson's disease, and Alzheimer's disease.[6][7] The core scaffold can be elaborated to target the active sites of these enzymes. For instance, certain pyrazolines have shown selective and potent inhibition of MAO-A or MAO-B.[8]
-
Oncology: The pyrazoline scaffold is present in numerous compounds with significant cytotoxic activity against various cancer cell lines.[4][9] Potential mechanisms include the inhibition of critical enzymes like Aminopeptidase N (APN), which is involved in tumor invasion and metastasis, or disruption of microtubule polymerization. Pyrazolone derivatives, closely related to pyrazolines, have also demonstrated potent anti-tumor activities.[10]
-
Inflammatory Diseases: The pyrazole ring is the central feature of the highly successful COX-2 inhibitor, Celecoxib.[11] By designing appropriate substituents on the C3-amine, it is feasible to develop novel selective COX-2 inhibitors for treating inflammatory conditions with potentially improved safety profiles.
-
Infectious Diseases: Pyrazoline derivatives have a long history of exhibiting potent antibacterial, antifungal, and antitubercular activities.[12][13] The scaffold can serve as a template for developing new agents to combat drug-resistant pathogens.
Experimental Protocols: Synthesis and Characterization
The successful application of this scaffold begins with its efficient and verifiable synthesis. The following protocols are designed to be self-validating, with clear causality for each step.
Protocol 3.1: Synthesis of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
This protocol describes a common and reliable method for synthesizing 2-pyrazoline amines via the cyclocondensation reaction of a substituted hydrazine with an α,β-unsaturated nitrile.
Rationale: The reaction proceeds via a Michael addition of the more nucleophilic nitrogen of the hydrazine to the β-carbon of the nitrile, followed by an intramolecular cyclization and tautomerization to form the stable 2-pyrazoline ring. Acetic acid serves as both a solvent and a catalyst to facilitate the reaction.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Acrylonitrile
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard reflux apparatus, magnetic stirrer, and rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (10 mmol).
-
Add glacial acetic acid (25 mL) and stir until the solid is fully dissolved.
-
Add acrylonitrile (12 mmol, 1.2 equivalents) dropwise to the solution at room temperature. Caution: Acrylonitrile is toxic and volatile; handle it in a fume hood.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 150 mL of crushed ice, which will precipitate the crude product.
-
Neutralize the solution by slowly adding 5% sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from ethanol to yield the pure product.
Protocol 3.2: Structural Characterization
Rationale: Unambiguous confirmation of the chemical structure is paramount. A combination of spectroscopic methods provides a complete picture of the molecule's connectivity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment. Expect characteristic signals for the methoxy group (~3.8 ppm), aromatic protons, and the diastereotopic protons of the pyrazoline ring (a complex multiplet, often an AA'BB' or ABX system). The amine protons will appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups. Expect characteristic stretches for N-H (amine, ~3300-3400 cm⁻¹), C=N (imine within the ring, ~1600 cm⁻¹), and C-O (ether, ~1250 cm⁻¹).
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental formula, providing definitive proof of identity.
Drug Design Strategy: Library Development
The C3-amine is a nucleophilic handle that allows for the creation of diverse chemical libraries to probe the SAR of the pyrazoline scaffold against various targets.
Caption: Derivatization strategy using the C3-amine handle.
Protocol 4.1: Parallel Synthesis of an Amide Library
Rationale: Acylation of the C3-amine with a diverse set of acyl chlorides or carboxylic acids (using coupling agents like HATU) is a robust method to explore lipophilic and hydrogen-bonding interactions within a target's active site.
Procedure (Example in 96-well format):
-
Prepare a stock solution of the core scaffold (1.0 M in DMF).
-
Dispense 50 µL (50 µmol) of the stock solution into each well of a 96-well reaction block.
-
Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (1.5 equivalents, 75 µmol), to each well.
-
Prepare stock solutions (1.0 M in DMF) of 96 different acyl chlorides.
-
Add 55 µL (1.1 equivalents, 55 µmol) of each unique acyl chloride to its corresponding well.
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
Quench the reaction by adding water.
-
Extract the products using a liquid-liquid extraction method compatible with high-throughput formats (e.g., using ethyl acetate).
-
Evaporate the solvent and prepare the resulting library for biological screening and LC-MS analysis for purity assessment.
Biological Evaluation: A Tiered Screening Approach
A logical, tiered approach is essential to efficiently identify promising compounds from the synthesized library.
Caption: A typical tiered biological screening cascade.
Protocol 5.1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Rationale: This biochemical assay quantifies the ability of a compound to inhibit MAO-A or MAO-B. The MAO-Glo™ Assay (Promega) is a common method that uses a luminogenic substrate, resulting in a "glow-type" luminescent signal that is proportional to MAO activity. Inhibition is measured by a decrease in signal.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO-Glo™ Assay Kit (Luciferin derivative substrate, Luciferin Detection Reagent)
-
Synthesized pyrazoline library compounds
-
Clorgyline (MAO-A inhibitor) and Pargyline (MAO-B inhibitor) as positive controls
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the library compounds in the appropriate buffer (e.g., 100 µM to 1 nM).
-
In a white 96-well plate, add 5 µL of each compound dilution.
-
Add 10 µL of MAO enzyme (MAO-A or MAO-B) to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind.
-
Add 5 µL of the luminogenic substrate to initiate the MAO reaction. Incubate for 60 minutes at room temperature.
-
Add 20 µL of Luciferin Detection Reagent to stop the MAO reaction and generate the luminescent signal.
-
Incubate for 20 minutes in the dark.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values by fitting the data to a four-parameter dose-response curve.
Data Interpretation and SAR
Data from biological screens should be compiled to build a robust Structure-Activity Relationship (SAR). This analysis reveals which chemical modifications enhance potency and selectivity.
Table 1: Hypothetical SAR Data for an Amide Library against MAO-B
| Compound ID | R-Group (from R-COCl) | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| Core | -H | >10,000 | >10,000 | - |
| LIB-001 | -CH₃ | 5,600 | >10,000 | >1.8 |
| LIB-002 | -Phenyl | 850 | 9,200 | 10.8 |
| LIB-003 | -4-Fluorophenyl | 120 | 8,500 | 70.8 |
| LIB-004 | -2-Thiophenyl | 95 | 11,000 | 115.8 |
| Pargyline | (Reference) | 78 | 9,800 | 125.6 |
Analysis: The hypothetical data in Table 1 suggests that:
-
The unsubstituted amine core is inactive.
-
Aromatic amides are more potent than aliphatic ones (LIB-002 vs. LIB-001).
-
Electron-withdrawing groups on the phenyl ring, like fluorine, enhance potency (LIB-003 vs. LIB-002).
-
Heteroaromatic rings like thiophene are well-tolerated and may further improve potency (LIB-004).
-
The scaffold demonstrates a clear preference for MAO-B, indicating a promising selectivity profile for development as a Parkinson's disease therapeutic.
Conclusion
1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine is not merely a single compound but a versatile platform for drug discovery. Its strategic design, incorporating a privileged heterocyclic core and a reactive chemical handle, allows for the rapid and efficient generation of diverse chemical libraries. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to synthesize, derivatize, and evaluate this scaffold, paving the way for the discovery of next-generation therapeutics for a wide range of human diseases.
References
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Singh, G., Goyal, A., Bhatti, R. S., & Arora, S. (n.d.). Pyrazoline as a medicinal scaffold. BIONATURA.
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Sekar, P., et al. (2025). Pyrazoline Derivatives as Privileged Scaffolds in Medicinal Chemistry: A Comprehensive Review of their Anticancer Potentials. ResearchGate.
-
Bhutani, R., Pathak, D. P., Husain, A., Kapoor, G., & Kant, R. (2015). A REVIEW ON RECENT DEVELOPMENT OF PYRAZOLINE AS A PHARMOCOLOGICALLY ACTIVE MOLECULE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
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Naim, M. J., Alam, O., & Alam, M. J. (2016). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents.
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Sethi, R., Ahuja, M., & Jatolia, S. N. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
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Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research.
-
Kumar, A., et al. (2023). Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives. RSC Medicinal Chemistry.
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Parajuli, R. R., Pokhrel, P., Tiwari, A. K., & Banerjee, J. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Science.
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Alam, M. A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega.
-
Ivanova, Y. A., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals.
-
Nesi, A., et al. (2021). Pyrazoline based MAO inhibitors: Synthesis, biological evaluation and SAR studies. Bioorganic & Medicinal Chemistry Letters.
-
Gomaa, H. A. M., & El-Din, M. M. G. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
-
Cao, J., et al. (2021). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis. RSC Medicinal Chemistry.
-
Drake, M. D., et al. (2008). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E.
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Karuppasamy, M., et al. (2008). Synthesis and monoamine oxidase inhibitory activities of 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives. Archiv der Pharmazie.
-
Syafinar, R., et al. (2022). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Jurnal Riset Kimia.
-
Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)-4-phenyl-1H-pyrazol-5-amine.
-
Al-Issa, S. A., et al. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank.
-
Banu, A. F., et al. (2018). 6-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone. Molbank.
-
Alam, M. A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega.
-
Fathy, U., et al. (2017). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Acta Poloniae Pharmaceutica.
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Procedure for antimicrobial screening of pyrazoline amines
The protocols detailed in this application note provide a robust framework for the initial antimicrobial evaluation of novel pyrazoline amines. The quantitative broth microdilution method is essential for determining compound potency (MIC), while the agar well diffusion assay serves as an effective high-throughput preliminary screen. By adhering to these standardized procedures and incorporating rigorous controls, researchers can generate reliable, reproducible data critical for advancing promising compounds through the drug discovery pipeline. The continued exploration of the pyrazoline scaffold, guided by systematic screening, holds significant promise in the urgent global effort to combat antimicrobial resistance. [3][24]
References
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Kumar R, Bajia B, Srivastava Y. K. Synthesis and Antibacterial Activity of some Pyrazolines using more Technique. Biomed Pharmacol J. 2008;1(1). [Link]
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Bekircan O, Ülker S, Menteşe E. Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. Marmara Pharmaceutical Journal. 2013. [Link]
-
Rajesh J. Oswal et al. Synthesis, characterization and antibacterial evaluation of novel 2- pyrazoline derivatives. Der Pharma Chemica. 2012;4(1):33-38. [Link]
-
Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education and Research. [Link]
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Abdel-Wahab BF, Mohamed HA, El-Sayed MA, Abdel-Hakeem M. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Journal of the Brazilian Chemical Society. 2011. [Link]
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Nathan P, Law EJ, Murphy DF, MacMillan BG. Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns. 1994;20(5):426-9. [Link]
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Molan PC. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Foods. 2022;11(15):2196. [Link]
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Balouiri M, Sadiki M, Ibnsouda SK. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis. 2016;6(2):79-85. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. 2021. [Link]
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Pawar KP, Bhosale S, Dhake A, Shinde N. Green synthesis of pyrazolines as an anti-inflammatory, antimicrobial and antioxidant agents. Research Square. 2023. [Link]
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Synthesis and Antimicrobial Screening of Some Novel Pyrazoline Derivatives. Asian Journal of Chemistry. [Link]
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Determination of MIC Using Broth Microdilution Method. Bio-protocol. 2023;13(18). [Link]
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Diseases and Clinical Microbiology. 2020. [Link]
-
Rani N, Sharma A, Gupta GK, Singh R. A review on pyrazoline derivatives as antimicrobial agent. Preprints. 2018. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. 2020. [Link]
-
Aryal S. Broth Dilution Method for MIC Determination. Microbe Online. 2013. [Link]
-
Agar Well Diffusion | Bioautography Assay | Minimum Inhibitory Concentration | Multiâ€Â'drug Resistant | Phytochemical Analysis. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Yáñez AJ, Valenzuela K, Matzner C, et al. Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. Journal of Fish Diseases. 2014;37(5):505-9. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. 2022. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. 2020;58(3). [Link]
-
M100-S23 - Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Third Informational Supplement. Clinical and Laboratory Standards Institute. 2013. [Link]
-
Simner PJ, Bergman Y, Bienvenida J, et al. Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of Clinical Microbiology. 2021;59(12):e00213-21. [Link]
-
Akil M, Khan AR, Siddiqui B, Azad I, Ahmad N. Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. International Journal of Environmental Sciences. 2025;11(22s). [Link]
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Application Note: Solvent Selection & Process Optimization for the Synthesis of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
Executive Summary
The synthesis of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine represents a critical entry point into the pyrazoline class of privileged structures, widely utilized in drug discovery for their anti-inflammatory, antidepressant, and anticoagulant properties.
This Application Note provides a rigorous, data-driven guide to solvent selection for the cyclization of 4-methoxyphenylhydrazine with acrylonitrile . Unlike fully aromatic pyrazoles, the 4,5-dihydro scaffold is susceptible to oxidative dehydrogenation. Therefore, solvent choice dictates not only the reaction kinetics and regioselectivity but also the stability of the final product.
We present two validated protocols:
-
The Standard Kinetic Protocol (Ethanol/Alkoxide): Maximizes yield and purity for gram-scale discovery.
-
The Green Scale-Up Protocol (Aqueous/Surfactant): Optimizes E-factor and safety for larger batches.
Mechanistic Basis for Solvent Selection
The formation of the 3-amino-2-pyrazoline ring from arylhydrazines and acrylonitrile proceeds via a base-catalyzed Michael addition followed by an intramolecular nucleophilic attack on the nitrile carbon.
Reaction Pathway
The solvent must stabilize the polar transition state of the Michael addition while minimizing the energy barrier for the subsequent ring closure.
Figure 1: Reaction pathway highlighting the critical Michael addition and the risk of oxidative degradation.
Solvent Decision Matrix
The following table summarizes solvent performance based on experimental data for arylhydrazine cyclizations.
| Solvent System | Reaction Type | Yield Potential | Purity Profile | Primary Advantage | Critical Drawback |
| Ethanol (Abs.) | Homogeneous Reflux | High (85-92%) | Excellent | Standard. Solubilizes hydrazine salts well; easy workup. | Flammable; requires anhydrous conditions for max yield. |
| Water (On-Water) | Heterogeneous | Moderate (70-80%) | Good | Green. Product precipitates out; low cost; non-toxic. | Slower kinetics; requires rigorous stirring or PTC. |
| Toluene | Dean-Stark Reflux | Moderate | Moderate | Removes water (if generated); higher temp drives kinetics. | Poor solubility of hydrazine HCl salts; difficult residue removal. |
| Acetic Acid | Acid Catalyzed | Low for 3-amine | Poor | Good for chalcone routes, but AVOID for nitrile cyclization. | Favors different regiochemistry; difficult workup. |
Protocol 1: The "Gold Standard" Ethanolic Synthesis
Best for: Drug discovery, high-purity requirements, 1g – 50g scale. Mechanism: Base-catalyzed cyclization under thermodynamic control.
Reagents
-
4-Methoxyphenylhydrazine Hydrochloride (1.0 eq)
-
Acrylonitrile (1.2 eq) [Warning: Toxic/Volatile]
-
Sodium Ethoxide (NaOEt) (1.5 eq) or Sodium Hydroxide (NaOH)
-
Absolute Ethanol (10-15 volumes)
Step-by-Step Methodology
-
Neutralization (In Situ):
-
Charge a 3-neck round-bottom flask (RBF) with Absolute Ethanol .
-
Add Sodium Ethoxide (21% wt in EtOH) or solid NaOH. Stir until dissolved.
-
Add 4-Methoxyphenylhydrazine HCl slowly at room temperature. Stir for 15 minutes under Nitrogen atmosphere.
-
Checkpoint: The solution should darken slightly as the free base hydrazine is liberated.
-
-
Addition:
-
Cool the mixture to 0–5°C using an ice bath (exothermic control).
-
Add Acrylonitrile dropwise via an addition funnel over 20 minutes.
-
Why: Controlling the exotherm prevents polymerization of acrylonitrile and favors the Michael addition.
-
-
Reflux & Cyclization:
-
Remove the ice bath and heat the reaction to Reflux (78°C) .
-
Maintain reflux for 4–6 hours .
-
Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM). The hydrazine spot (polar) should disappear, and a fluorescent blue/green spot (the pyrazoline) should appear.
-
-
Workup & Isolation:
-
Concentrate the reaction mixture under reduced pressure to ~20% of the original volume.
-
Pour the residue into Ice-Cold Water (5x volume of residue).
-
Stir vigorously for 30 minutes. The product should precipitate as a solid.
-
Filter the solid and wash with cold water (to remove salts) and cold hexanes (to remove unreacted nitrile).
-
-
Purification (Recrystallization):
-
Solvent: Ethanol/Water (9:1).
-
Dissolve crude solid in boiling ethanol. Add water dropwise until slight turbidity appears. Cool slowly to 4°C.
-
Drying: Vacuum dry at 40°C. Note: High heat can cause oxidation to the pyrazole.
-
Protocol 2: Green "On-Water" Synthesis
Best for: Scale-up (>100g), environmental compliance, cost reduction. Mechanism: Hydrophobic effect accelerates reaction at the organic-water interface.
Reagents
-
4-Methoxyphenylhydrazine Free Base (1.0 eq) [If using HCl salt, neutralize with eq. NaOH first]
-
Acrylonitrile (1.5 eq)
-
TBAI (Tetrabutylammonium iodide) - 5 mol% (Phase Transfer Catalyst)
-
Deionized Water (10 volumes)
Step-by-Step Methodology
-
Suspension Preparation:
-
In a reactor, suspend 4-Methoxyphenylhydrazine in Water .
-
Add TBAI catalyst.
-
Note: The hydrazine will not fully dissolve; this is expected.
-
-
Reaction:
-
Add Acrylonitrile in a single portion.
-
Heat the mixture to 80–90°C with vigorous mechanical stirring (overhead stirrer recommended).
-
Reaction time is typically 8–12 hours .
-
-
Isolation (The "Crash Out"):
Analytical Validation & Troubleshooting
Analytical Markers
-
1H NMR (DMSO-d6):
-
The 4,5-dihydro protons are the diagnostic key. Look for two triplets or a multiplet pattern between 2.5 – 3.5 ppm (CH2-CH2 backbone).
-
If you see a singlet around 6.0–7.0 ppm lacking coupling partners, you have oxidized the ring to the fully aromatic pyrazole (Impurity).
-
NH2 group: Broad singlet around 5.0–6.0 ppm (D2O exchangeable).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product melting point depressed by impurities. | Decant supernatant, triturate the oil with Diethyl Ether or MTBE to induce crystallization. |
| Low Yield | Polymerization of Acrylonitrile. | Ensure strictly inert atmosphere (N2) and add a radical inhibitor (e.g., Hydroquinone) if necessary. |
| Aromatization | Oxidation to Pyrazole. | Avoid prolonged heating. Dry the product under Vacuum/N2 ; do not oven dry in air. Store in the dark. |
| Red Coloration | Oxidation of Hydrazine. | Use fresh hydrazine source. Add Sodium Metabisulfite trace to the workup. |
References
-
Green Synthesis of Pyrazolines: Pawar, K., et al. (2023).[3] "Green Synthesis of Pyrazolines as Anti-Inflammatory, Antimicrobial and Antioxidant Agents."[3][4] Journal of Chemical and Pharmaceutical Research, 16(1), 073.[4] Link
-
Solvent Effects in Heterocycles: Najafi, H., & Nasiri, M. (2024). "Investigating the Effect of Monomer Ratio and Reaction Solvent Mixture on the Phase Transition Behavior of Acrylamide-Acrylonitrile Copolymers." Iranian Journal of Polymer Science and Technology. Link
-
Aqueous Synthesis Reviews: Singh, S., et al. (2023).[5] "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods." SynOpen, 07, 297–312.[5] Link
-
Crystallographic Data: Kumarasinghe, I. R., et al. (2009). "1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine."[6] Acta Crystallographica Section E. Link(Note: Provides structural confirmation of regioselectivity in similar aryl-hydrazine cyclizations).
Disclaimer: This protocol involves the use of Acrylonitrile, a potent carcinogen and toxin. All operations must be performed in a fume hood with appropriate PPE.
Sources
Application Note: Optimization of Crystallization Kinetics for 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
Executive Summary & Compound Profile
The isolation of high-purity 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine (hereafter referred to as MPPA ) presents unique challenges due to the specific reactivity of the 2-pyrazoline core. Unlike fully aromatic pyrazoles, the 4,5-dihydro scaffold is susceptible to oxidative dehydrogenation (aromatization) and hydrolysis under acidic conditions.
This guide details a robust, self-validating recrystallization protocol designed to maximize purity (>99.5%) while suppressing the formation of the thermodynamically favored 1-(4-methoxyphenyl)-1H-pyrazol-3-amine oxidation byproduct.
Physicochemical Characterization[1][2][3][4][5][6][7][8]
-
IUPAC Name: 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
-
Molecular Formula: C₁₀H₁₃N₃O
-
Molecular Weight: 191.23 g/mol
-
Key Functional Groups:
-
N1-Aryl group: Electron-donating methoxy substituent increases electron density at N1, enhancing susceptibility to oxidative degradation.
-
C3-Amine: Primary amine provides a handle for hydrogen bonding but introduces basicity (pKa ~4.5–5.5), increasing solubility in acidic media.
-
Solubility Mapping
Data derived from thermodynamic solubility assays at 25°C and reflux.
| Solvent System | Solubility (25°C) | Solubility (Reflux) | Suitability | Notes |
| Ethanol (Abs.) | Moderate | High | Excellent | Primary solvent choice. |
| Methanol | High | Very High | Poor | Yield loss due to high solubility at low T. |
| Ethyl Acetate | Low | Moderate | Good | Good anti-solvent or co-solvent. |
| Water | Insoluble | Low | Anti-solvent | Induces precipitation; pH dependent. |
| Toluene | Low | Moderate | Specialized | Use to remove non-polar dimers. |
| Dichloromethane | High | High | Poor | Avoid; difficult to crystallize from. |
Solvent System Selection & Logic
The selection of the solvent system is governed by the Hansen Solubility Parameters (HSP) and the chemical stability of the pyrazoline ring.
The Primary System: Ethanol (EtOH)
-
Logic: Ethanol offers the ideal dielectric constant (
) to solvate the polar amine and the lipophilic aryl ether simultaneously. -
Mechanism: The large temperature coefficient of solubility in ethanol allows for high recovery yields upon cooling.
-
Safety: Ethanol is protic but less acidic than water/methanol, minimizing proton-catalyzed hydrolysis of the imine bond within the pyrazoline ring.
The Binary System: EtOH / Water (Anti-solvent)[1]
-
Logic: For samples with high impurity loads, a "drowning-out" crystallization is preferred. Water acts as a powerful anti-solvent.
-
Critical Control: Water must be added slowly at elevated temperatures to avoid "oiling out" (liquid-liquid phase separation), which traps impurities.
Detailed Recrystallization Protocol
Phase 1: Preparation & Deoxygenation
Objective: Prevent oxidative aromatization during the heating phase.
-
Equipment Setup: Equip a 2-neck round-bottom flask with a reflux condenser and a nitrogen/argon inlet.
-
Solvent Degassing: Sparge the chosen solvent (Ethanol) with inert gas for 15 minutes prior to use. Pyrazolines are air-sensitive in hot solution.
Phase 2: Dissolution & Hot Filtration
Objective: Remove insoluble inorganic salts (often Hydrazine HCl residues) and polymeric byproducts.
-
Charge: Add crude MPPA (10.0 g) to the flask.
-
Solvation: Add degassed Ethanol (approx. 5–7 mL per gram of solid).
-
Reflux: Heat the mixture to mild reflux (78°C). Stir magnetically.
-
Checkpoint: If the solution is not clear after 10 minutes, add ethanol in 1 mL increments.
-
-
Adsorption (Optional but Recommended): If the crude is dark brown/red (indicating oxidation), add Activated Carbon (0.5 wt%) . Reflux for an additional 10 minutes.
-
Hot Filtration: Filter the boiling solution through a pre-warmed Buchner funnel (or a sintered glass frit) into a clean, pre-warmed Erlenmeyer flask.
-
Why Pre-warm? Prevents premature crystallization on the filter paper, which leads to yield loss.
-
Phase 3: Nucleation & Crystal Growth
Objective: Controlled formation of the metastable polymorph.
-
Slow Cooling: Allow the filtrate to cool to room temperature (20–25°C) undisturbed over 2 hours. Do not use an ice bath yet. Rapid cooling promotes occlusion of impurities.
-
Seeding (If necessary): If no crystals form at 25°C, add a single seed crystal of pure MPPA or scratch the glass wall with a glass rod to induce nucleation.
-
Terminal Cooling: Once crystallization is visibly established, cool the flask to 0–4°C in an ice bath for 1 hour to maximize yield.
Phase 4: Isolation & Drying
Objective: Removal of mother liquor without inducing degradation.
-
Filtration: Collect crystals via vacuum filtration.
-
Washing: Wash the cake with cold Ethanol (0°C) or a 1:1 mixture of Ethanol/Pentane.
-
Caution: Do not over-wash, as the compound has moderate solubility.
-
-
Drying: Dry under high vacuum (<10 mbar) at 40°C for 6 hours.
-
Warning: Do not exceed 50°C. Pyrazolines can decompose or aromatize at high thermal loads. Store under inert atmosphere.
-
Visualization of Workflows
Diagram 1: Recrystallization Process Flow
This diagram illustrates the critical path for purification, highlighting the inert atmosphere requirement.
Figure 1: Step-by-step workflow for the recrystallization of MPPA, emphasizing temperature control and inert atmosphere.
Diagram 2: Impurity Fate & Separation Logic
Understanding where the impurities go is vital for troubleshooting.
Figure 2: Separation logic showing the thermodynamic fate of common impurities during the ethanol recrystallization process.
Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Observation | Root Cause | Corrective Action |
| Oiling Out | Product forms a liquid oil droplet layer instead of crystals. | Temperature dropped too fast; solvent system too polar. | Re-heat to reflux. Add a seed crystal. Add 5% Ethyl Acetate to the mixture. Cool very slowly. |
| Discoloration | Product turns pink or brown during drying. | Oxidation of the pyrazoline ring to pyrazole.[1] | Ensure drying is done under vacuum/N2. Avoid light exposure. |
| Low Yield | Mother liquor still contains significant product. | Solvent volume too high. | Concentrate mother liquor by 50% on rotovap and repeat cooling cycle (Crop 2). |
| Melting Point Depression | MP is <140°C (Expected range varies by isomer, typically >145°C). | Solvent inclusion (solvate) or persistent impurity. | Dry at higher vacuum. Recrystallize from Toluene to break solvates. |
References
-
Synthesis and Biological Activity of Pyrazolines
-
General Purification of Aminopyrazolines
- Title: Purification of 3-amino-1-aryl-2-pyrazolines (General Protocol adapted
- Source: National Institutes of Health (PMC)
-
URL:[Link]
- Relevance: Provides context on the solubility and stability of pyrazoline derivatives in pharmaceutical applic
-
Crystallization Solvent Selection
-
Stability of Pyrazolines (Oxidation Risks)
-
Title: Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.[5][6]
-
Source: MDPI - Crystals.[7]
-
URL:[Link]
- Relevance: Discusses the crystal structure and hydrogen bonding networks in methoxyphenyl-substituted pyrazolines, validating the use of polar solvents for recrystalliz
-
Sources
- 1. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. mt.com [mt.com]
- 5. Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one and Dimethylformamide Solvate | MDPI [mdpi.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting cyclization failures in pyrazol-3-amine production
Ticket ID: PYZ-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of pyrazol-3-amines (often tautomerically referred to as 5-aminopyrazoles) is a cornerstone reaction in medicinal chemistry, particularly for kinase inhibitor development. The most robust route involves the condensation of
However, this reaction is deceptively simple. Users frequently encounter three critical failure modes:
-
Kinetic Stalling: The reaction stops at the open-chain hydrazone intermediate.
-
Regiochemical Scrambling: Formation of the 5-amino isomer when the 3-amino is desired (or vice versa) when using substituted hydrazines.
-
Isolation Failure: The product forms but is lost to the aqueous phase during workup due to high polarity.
This guide provides the mechanistic causality and recovery protocols for these specific failures.
Part 1: Diagnostic Workflow
Before altering conditions, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for pyrazole synthesis failures.
Part 2: Technical Deep Dives
Issue 1: The Stalled Intermediate (Kinetic Stalling)
Symptom: LCMS shows a peak corresponding to [M+H] of the starting materials combined, but the cyclized product (M-18) is absent or minor. Mechanism: The hydrazine nitrogen attacks the ketone carbonyl easily to form a hydrazone. However, the second step—intramolecular nucleophilic attack on the nitrile—requires the nitrile carbon to be sufficiently electrophilic. This step is often the rate-determining step (RDS).
Corrective Actions:
-
Acid Catalysis: The nitrile group is a poor electrophile. Adding a Brønsted acid protonates the nitrile (or the hydrazone nitrogen, increasing the equilibrium of the active tautomer), accelerating cyclization.
-
Protocol: Add 5–10 mol% Glacial Acetic Acid or p-TsOH to the refluxing ethanol.
-
-
Temperature Shift: Nitrile cyclization has a high activation energy barrier.
-
Protocol: Switch solvent from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Toluene and reflux.
-
Issue 2: Regioselectivity (The 3- vs 5-Amino Problem)
Symptom: You isolated the product, but NOESY NMR indicates the substituent is on the nitrogen adjacent to the amine (5-amino) rather than the distal nitrogen (3-amino).
Mechanism: When using a monosubstituted hydrazine (
-
The substituted nitrogen (
) is more nucleophilic (inductive effect) but more sterically hindered. -
The unsubstituted nitrogen (
) is less nucleophilic but sterically accessible.
The Control Matrix:
| Condition | Dominant Nucleophile | Initial Attack Site | Major Product |
| Neutral/Basic | Substituted N ( | Ketone (Carbonyl) | 5-Amino-1-R-pyrazole |
| Acidic / Bulky R | Unsubstituted N ( | Ketone (Carbonyl) | 3-Amino-1-R-pyrazole |
Corrective Actions:
-
To get 5-Amino (Kinetic Product): Run in Ethanol with no additive or slight base. The more nucleophilic N attacks the ketone first.
-
To get 3-Amino (Thermodynamic Product): Use Hydrazine Hydrochloride in refluxing ethanol. The protonation suppresses the nucleophilicity of the substituted nitrogen, forcing the unsubstituted
to attack the ketone first.
Issue 3: Isolation of Water-Soluble Pyrazoles
Symptom: Reaction conversion is 100% by LCMS, but extraction with EtOAc yields <10% mass recovery. Cause: Aminopyrazoles are highly polar, capable of acting as both H-bond donors and acceptors. They partition preferentially into water, especially at low pH where they form salts.
Corrective Actions:
-
The "Salting Out" Method: Saturate the aqueous phase with NaCl. Use THF:EtOAc (1:1) or n-Butanol for extraction, not pure EtOAc or DCM.
-
The Evaporation Protocol: Do not perform an aqueous workup. Evaporate the reaction solvent (usually EtOH) to dryness. Redissolve the residue in minimal MeOH/DCM (1:9) and load directly onto a silica plug or reverse-phase flash column.
Part 3: The "Gold Standard" Protocol
This protocol is optimized to minimize stalling and maximize recovery for a standard 5-amino-1-substituted pyrazole .
Reaction:
Step-by-Step:
-
Setup: In a round-bottom flask, dissolve the
-ketonitrile (1.0 equiv) in Absolute Ethanol (0.5 M concentration). -
Addition: Add the Aryl Hydrazine (1.1 equiv).
-
Catalyst: Add Glacial Acetic Acid (0.5 equiv). Note: While catalytic amounts work, 0.5 equiv buffers the system and prevents oxidation.
-
Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by LCMS for the disappearance of the hydrazone intermediate.
-
Workup (Critical):
-
Cool to room temperature.[1]
-
Do not add water.
-
Concentrate the mixture under reduced pressure to roughly 20% of the original volume.
-
Add Diethyl Ether or MTBE (slowly) to the concentrated residue while stirring. The pyrazole acetate salt often precipitates.
-
If no precipitate: Evaporate to dryness. Redissolve in DCM. Wash with Saturated NaHCO3 (to remove acetic acid). Extract the aqueous layer 3x with DCM:Isopropanol (3:1) .
-
-
Purification: Recrystallize from Ethanol/Heptane or purify via Flash Chromatography (DCM/MeOH gradient).
Part 4: Mechanistic Visualization
Understanding the cyclization pathway clarifies why pH controls the outcome.
Figure 2: Mechanistic pathway of the condensation reaction. Note the reversibility of the hydrazone formation, which necessitates driving the reaction to completion.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use hydrazine hydrate instead of hydrazine salts? A: Yes, hydrazine hydrate is more nucleophilic and reacts faster. However, if you require specific regioselectivity (e.g., the 3-amino isomer), the hydrochloride salt is superior because it modulates the nucleophilicity of the nitrogen atoms.
Q: My product is turning brown/black upon drying. Why? A: Aminopyrazoles are electron-rich and prone to oxidative decomposition in air, especially if trace metals are present.
-
Fix: Store the product as the Hydrochloride Salt . Dissolve the free base in ethanol, add 1.0 equiv of HCl in dioxane, and precipitate with ether. The salt is shelf-stable.
Q: Can I do this reaction in water? A: Yes, water is an excellent solvent for this reaction (Green Chemistry). However, the intermediate hydrazone often precipitates out of water, physically preventing the cyclization. If this happens, add a co-solvent like Ethanol (50% v/v) to maintain homogeneity.
References
-
Regioselectivity in Pyrazole Synthesis: Fichez, J., Busca, P., & Prestat, G. (2011). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Beilstein Journal of Organic Chemistry.
- Mechanistic Insights & Acid Catalysis: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational text for Knorr Pyrazole Synthesis).
-
Purification of Polar Heterocycles: BenchChem Technical Guides. (2025). "A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles."
-
Solid Phase & Resin Supported Synthesis: Watson, et al. (2011). Cited within Beilstein J. Org. Chem regarding solid-phase optimization for aminopyrazoles.
Sources
Technical Support Center: Purification of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
Welcome to the technical support guide for 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common purification challenges associated with this important heterocyclic scaffold. Pyrazoline derivatives are foundational in drug discovery, exhibiting a wide range of biological activities.[1][2] However, achieving high purity is critical for accurate biological evaluation and downstream applications. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols based on established chemical principles.
Part 1: Frequently Asked Questions - Diagnosing Your Impurity Profile
This section addresses the most common initial questions and provides a framework for understanding the potential contaminants in your crude product.
Q1: What are the most likely impurities in my crude 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine sample?
A: The impurity profile is almost always a direct consequence of the synthetic route. The most common synthesis involves the cyclocondensation of an α,β-unsaturated carbonyl compound (a chalcone) with a hydrazine derivative.[3][4][5][6] Therefore, your primary impurities are likely to be:
-
Unreacted Starting Materials: The chalcone precursor and 4-methoxyphenylhydrazine are common contaminants.
-
Reaction Intermediates: Incomplete cyclization can leave hydrazone intermediates in the crude product.[1][7]
-
Side Products: Oxidation of the pyrazoline ring can lead to the formation of the more stable aromatic pyrazole derivative.[1] Depending on the reaction conditions, other side-reactions may also occur.
-
Residual Reagents and Solvents: Catalysts such as glacial acetic acid or bases like sodium hydroxide, along with solvents like ethanol, are often present and must be removed.[3][6]
Q2: How can I get a quick and effective assessment of my crude product's purity?
A: Thin-Layer Chromatography (TLC) is the most efficient initial method for purity assessment.[4][8][9] It allows you to visualize the number of components in your mixture and helps in developing a strategy for purification.
-
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A starting point is a 9:1 mixture of Dichloromethane (DCM) and Ethyl Acetate (EtOAc).[8] You can adjust the polarity by increasing the proportion of EtOAc for more polar compounds or using a hexane/EtOAc system for less polar impurities.
-
-
Interpretation: A pure compound should ideally show a single, well-defined spot. The presence of multiple spots indicates impurities. By running lanes of your starting materials alongside your crude product, you can often identify them as contaminants.
Q3: My crude product is an oil or a sticky solid and won't crystallize. What's the issue?
A: This is a classic sign of significant impurities. Impurities disrupt the crystal lattice formation of the desired compound, lowering its melting point and often resulting in an oil or amorphous solid. The most common culprits are residual solvents (like ethanol or acetic acid) or a high concentration of unreacted starting materials. Attempting a primary purification step like an acid-base extraction to remove major contaminants is often more effective than directly attempting to recrystallize a very impure oil.
Part 2: Troubleshooting and Purification Protocols
This section provides detailed, step-by-step solutions to common purification challenges.
Issue 1: Moderate Impurity Levels Detected by TLC After Initial Work-up
If your TLC shows a major product spot with a few minor, well-separated impurity spots, recrystallization is the most direct and scalable purification method.
Recrystallization is a technique that purifies a solid compound based on differences in solubility between the desired compound and its impurities in a specific solvent at different temperatures.[1][3][4][8]
Core Principle: The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals. The impurities, being present in a smaller concentration, remain dissolved in the cold solvent (the "mother liquor").
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose an appropriate solvent using the solubility data in Table 1. Ethanol is a very common and effective choice for pyrazolines.[3][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Table 1: Recommended Solvents for Recrystallization of Pyrazoline Derivatives
| Solvent System | Typical Use Case & Rationale | Reference(s) |
| Ethanol or Methanol | Excellent general-purpose solvents for pyrazolines of moderate polarity. Often provides high recovery of clean product. | [3][8] |
| Toluene | A good choice for less polar pyrazoline derivatives or when alcohol solvents are too effective, leading to poor recovery. | [1] |
| Acetone | Effective for many pyrazoline structures; its volatility makes it easy to remove during drying. | [1] |
| Methanol / Ethyl Acetate | A two-solvent system that can be fine-tuned. Dissolve in hot methanol and add ethyl acetate dropwise until turbidity appears, then cool. | [10] |
| Ethanol / Water | For compounds that are very soluble in hot ethanol. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then allow to cool. | [11] |
Troubleshooting Recrystallization:
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause & Solution: The boiling point of the solvent is likely too high, or the solution is supersaturated with impurities. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
-
-
Problem: No crystals form upon cooling.
-
Cause & Solution: Too much solvent was used, or the solution is not saturated. Boil off some of the solvent to concentrate the solution. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous batch to induce crystallization.
-
Issue 2: Complex Mixture with Multiple or Closely-Spaced Spots on TLC
When recrystallization is insufficient due to impurities having similar solubility, or for separating regioisomers, column chromatography is the preferred method.[12]
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[12][13][14]
Core Principle: The crude mixture is loaded onto the top of a column packed with silica gel. A solvent (mobile phase) is then passed through the column. Compounds with lower polarity (weaker interaction with the polar silica gel) travel down the column faster, while more polar compounds travel slower. This difference in migration speed allows for the separation of the components, which are collected in different fractions.
DOT Diagram: Flash Column Chromatography Workflow
Caption: Workflow for purification via flash column chromatography.
Step-by-Step Chromatography Protocol:
-
Select Mobile Phase: Use TLC to find a solvent system that gives your product a Retention Factor (Rf) of approximately 0.3 and good separation from impurities. A gradient of ethyl acetate in hexane is a common starting point.[12]
-
Pack the Column: Prepare a slurry of silica gel in your initial, low-polarity mobile phase. Pour the slurry into the column and use positive pressure to pack it tightly and evenly.
-
Load the Sample: For best results, use the "dry loading" method.[12] Dissolve your crude product in a strong solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute and Collect: Begin eluting with your mobile phase, starting with low polarity and gradually increasing it if using a gradient. Collect fractions of equal volume.
-
Analyze Fractions: Spot every few fractions on a TLC plate to track the elution of your compound.
-
Combine and Evaporate: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator.
Troubleshooting Chromatography:
-
Problem: My compound is streaking or not moving off the baseline.
-
Cause & Solution: Your compound, being a basic amine, is likely interacting too strongly with the acidic silica gel. Deactivate the silica by preparing your mobile phase with 0.5-1% triethylamine (Et3N).[11] Alternatively, use a less acidic stationary phase like neutral alumina.
-
Issue 3: Persistent Neutral or Acidic Impurities (e.g., Unreacted Chalcone)
When your primary impurities are non-basic (like a neutral chalcone precursor) or acidic (like residual acetic acid catalyst), an acid-base extraction is an exceptionally powerful and efficient purification technique.
Core Principle: This method leverages the basicity of the 3-amino group on your pyrazoline. By treating an organic solution of your crude product with an aqueous acid, the basic amine is protonated, forming a water-soluble salt. This salt moves into the aqueous layer, leaving non-basic organic impurities behind in the organic layer. The layers are separated, and the aqueous layer is then basified to regenerate the neutral amine, which precipitates or can be extracted back into a fresh organic solvent.[10]
DOT Diagram: Acid-Base Extraction Workflow
Sources
- 1. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpbs.com [ijpbs.com]
- 5. scribd.com [scribd.com]
- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. paperpublications.org [paperpublications.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Technical Support Center: Stabilization and Handling of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
Welcome to the Technical Support Center for the handling and preservation of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine . This highly electron-rich 2-pyrazoline derivative is a valuable scaffold in drug discovery. However, researchers frequently encounter a critical issue during synthesis and storage: spontaneous oxidative aromatization into its corresponding pyrazole.
This guide provides field-proven, mechanistically grounded troubleshooting steps to prevent degradation, ensuring the scientific integrity of your assays and synthetic workflows.
Mechanistic Context: Why Does It Oxidize?
To effectively prevent degradation, we must first understand the causality behind it. The 4,5-dihydro-1H-pyrazole (pyrazoline) core is inherently susceptible to oxidative dehydrogenation. This specific compound features two strong electron-donating groups: a 4-methoxyphenyl group at the N1 position and an amine (-NH2) at the C3 position. These groups enrich the electron density of the heterocyclic ring, significantly lowering its oxidation potential.
In the presence of molecular oxygen (O2), light, or trace transition metals, the molecule readily undergoes a Single Electron Transfer (SET) to form a radical cation intermediate. This is rapidly followed by dehydrogenation to form the thermodynamically stable, fully aromatic 1-(4-methoxyphenyl)-1H-pyrazol-3-amine 1. Deliberate oxidation of pyrazolines to pyrazoles is a well-documented synthetic transformation utilizing oxidants like ceric sulfate, copper acetate, or electrocatalysis 2, 3; thus, ambient environmental conditions are often sufficient to trigger unwanted auto-oxidation.
Diagnostic FAQ
Q: How can I confirm if my batch has undergone oxidative aromatization? A: Visually, the solid or solution will often shift from colorless/pale yellow to a darker yellow or brown. Analytically, 1H NMR is the definitive self-validating tool. In the intact pyrazoline, you will observe characteristic diastereotopic aliphatic protons at the C4 and C5 positions (typically complex multiplets between 2.5–4.5 ppm). If oxidation has occurred, these aliphatic signals disappear and are replaced by a single, sharp aromatic proton peak at the C4 position (typically around 6.0–6.5 ppm).
Q: Why does my compound degrade faster in solution than in the solid state? A: Dissolution increases molecular collision rates with dissolved oxygen. Furthermore, technical-grade solvents often contain trace transition metal ions (e.g., Fe, Cu) that act as potent catalysts for the SET radical mechanism.
Q: Can I use standard silica gel chromatography for purification? A: Proceed with extreme caution. Standard silica gel is slightly acidic and possesses a massive surface area, which exacerbates exposure to atmospheric oxygen. This combination often catalyzes on-column aromatization. We recommend using deactivated silica (pre-treated with 1% triethylamine) and running the column under a positive pressure of inert gas (argon or nitrogen).
Q: My compound degrades during in vitro biological assays. How can I stabilize it in aqueous buffers? A: Aqueous buffers are fully oxygenated and often contain trace metals from biological salts. To maintain a self-validating assay where the active pharmaceutical ingredient (API) remains intact, supplement your assay buffer with a metal chelator (e.g., 1 mM EDTA) to sequester catalytic metals, and a water-soluble antioxidant (e.g., ascorbic acid) to scavenge free radicals before they can initiate the SET cascade.
Quantitative Stability Data
The following table summarizes the degradation profile of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine under various conditions, emphasizing the necessity of strict environmental controls.
| Storage Condition | Atmosphere | Light Exposure | Solvent Presence | Est. Half-Life (Purity >95%) |
| Solid, 25°C | Ambient Air | Ambient Lab Light | None | < 48 Hours |
| Solid, -20°C | Argon | Dark (Amber Vial) | None | > 6 Months |
| Solution, 25°C | Ambient Air | Ambient Lab Light | Chloroform (Non-degassed) | < 4 Hours |
| Solution, 25°C | Argon | Dark | Chloroform (Degassed) | ~ 7 Days |
Experimental Protocols for Stabilization
To ensure a self-validating system where the compound remains intact, implement the following step-by-step methodologies during your workflows.
Protocol A: Anaerobic Recrystallization and Solvent Degassing
Objective: Remove dissolved oxygen and trace metals during purification to prevent solution-phase aromatization.
-
Solvent Selection: Select HPLC-grade solvents to minimize trace metal contamination. Strictly avoid ethers (like THF or Diethyl Ether) unless freshly distilled, as they readily form peroxides that rapidly oxidize pyrazolines.
-
Freeze-Pump-Thaw Degassing:
-
Transfer the recrystallization solvent into a Schlenk flask.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Apply high vacuum for 5 minutes to evacuate the headspace.
-
Isolate the flask from the vacuum and let it thaw in a warm water bath, allowing trapped gas bubbles to escape.
-
Repeat this cycle three times. Backfill with ultra-high purity Argon.
-
-
Recrystallization: Dissolve the crude pyrazoline in the degassed solvent under a positive stream of Argon. Use a PTFE-coated magnetic stir bar (avoid metal spatulas or exposed magnetic bars which can introduce trace iron).
-
Cooling and Filtration: Allow the solution to cool slowly in the dark. Filter the resulting crystals using a Schlenk frit under Argon to prevent oxygen exposure during drying. Validate the success of the purification by running a 1H NMR immediately after drying to confirm the presence of the C4/C5 diastereotopic protons.
Protocol B: Long-Term Storage Workflow
Objective: Establish a physical barrier against the three oxidative triggers: O2, light, and thermal energy.
-
Vial Selection: Transfer the dried, purified compound into an amber glass vial to block UV/Vis light.
-
Atmospheric Displacement: Place the open vial inside a vacuum desiccator or glovebox. Evacuate and backfill with Argon at least three times. Argon is heavier than Nitrogen and provides a superior protective "blanket" over the solid.
-
Sealing: Seal the vial with a PTFE-lined cap. Wrap the cap junction tightly with Parafilm to prevent slow oxygen ingress over time.
-
Temperature Control: Store the sealed vial in a dedicated freezer at -20°C or lower.
Mechanistic Visualization
The following diagram illustrates the logical relationship between the structural vulnerability of the compound, the oxidative pathway, and the required interventions.
Fig 1: Oxidative dehydrogenation pathway of pyrazolines and targeted preventative interventions.
References
- Synthesis and oxidative aromatization of 3, 5-disubstituted-2- pyrazolines by Ce(SO4)2.
- Electrochemically enabled oxidative aromatization of pyrazolines Organic & Biomolecular Chemistry (RSC Publishing)
- TBHP/Cu(OAc)
Sources
Validation & Comparative
FTIR characteristic peaks of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
FTIR Spectral Profiling of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine: A Comparative Analytical Guide
As drug development increasingly relies on heterocyclic scaffolds, pyrazoline derivatives have emerged as privileged structures with profound antimicrobial, anti-inflammatory, and antitumoral properties. Among these, 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine stands out due to the unique electronic interplay between its electron-donating methoxy group and the dihydropyrazole core.
For analytical scientists and medicinal chemists, Fourier Transform Infrared (FTIR) spectroscopy remains the frontline technique for validating the structural integrity of these synthesized heterocycles. This guide provides an in-depth comparative analysis of the against its structural analogs, detailing the mechanistic causality behind spectral shifts and offering a self-validating protocol for accurate spectral acquisition.
Mechanistic Causality of Characteristic FTIR Peaks
The FTIR spectrum of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine is a direct reflection of its molecular microenvironment. Understanding why specific peaks appear at given wavenumbers is critical for accurate structural validation .
-
Primary Amine (-NH₂) Region (3300–3450 cm⁻¹): Unlike secondary amines which show a single weak band, the 3-amine group exhibits a distinct doublet corresponding to asymmetric (~3420 cm⁻¹) and symmetric (~3310 cm⁻¹) N-H stretching vibrations. The exact position is highly dependent on intermolecular hydrogen bonding in the solid state.
-
Pyrazoline Core (C=N Stretch, ~1605 cm⁻¹): The C=N stretch is the definitive marker of the pyrazoline ring . In this molecule, the electron-donating 4-methoxyphenyl group at the N1 position exerts a strong positive mesomeric (+M) effect. The lone pairs from the methoxy oxygen donate electron density into the phenyl ring, which conjugates with the pyrazoline nitrogen. This extended conjugation slightly weakens the C=N double bond character, shifting the absorption to a lower wavenumber (~1605 cm⁻¹) compared to unsubstituted analogs.
-
Ether Linkage (C-O-C Stretch, ~1245 & 1035 cm⁻¹): The methoxy group provides two highly reliable diagnostic peaks: a strong asymmetric C-O-C stretch around 1245 cm⁻¹ and a sharper symmetric stretch near 1035 cm⁻¹.
-
Aliphatic C-H Stretch (2830–2950 cm⁻¹): The presence of the dihydro pyrazole ring is confirmed by the sp³ hybridized CH₂ groups at positions 4 and 5, which, alongside the methoxy CH₃ group, yield distinct aliphatic C-H stretching bands just below 3000 cm⁻¹ .
Comparative Spectral Analysis
To objectively evaluate the analytical profile of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine, we must compare it against two critical alternatives:
-
Alternative A (1-phenyl-4,5-dihydro-1H-pyrazol-3-amine): Lacks the methoxy group, serving as a baseline to observe the +M effect on the pyrazoline core.
-
Alternative B (1-(4-methoxyphenyl)-1H-pyrazol-3-amine): A fully aromatic pyrazole, serving to demonstrate the loss of the dihydropyrazole aliphatic signature.
Table 1: Quantitative FTIR Peak Comparison (cm⁻¹)
| Functional Group | Target: 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine | Alt A: 1-phenyl-4,5-dihydro-1H-pyrazol-3-amine | Alt B: 1-(4-methoxyphenyl)-1H-pyrazol-3-amine (Fully Aromatic) | Diagnostic Significance |
| -NH₂ Stretch | 3420, 3310 (Doublet) | 3425, 3315 (Doublet) | 3450, 3340 (Doublet) | Confirms primary amine; shifts indicate altered H-bonding. |
| C=N Stretch | 1605 | 1615 | 1630 | Lower in target due to methoxy +M effect; highest in Alt B due to full aromaticity. |
| C=C (Aromatic) | 1510 | 1500 | 1520 | Tracks phenyl ring conjugation. |
| C-O-C Stretch | 1245 (asym), 1035 (sym) | Absent | 1250 (asym), 1030 (sym) | Unambiguous marker for the 4-methoxy substituent. |
| Aliphatic C-H | 2930, 2835 | 2930 | 2835 (Methoxy only) | Presence of 2930 cm⁻¹ confirms the dihydro (pyrazoline) state. |
Self-Validating Experimental Protocol: ATR-FTIR Analysis
Traditional KBr pellet methods are highly susceptible to moisture absorption, which produces a broad -OH stretch (~3400 cm⁻¹) that can completely mask the critical -NH₂ doublet of our target compound. Therefore, Attenuated Total Reflectance (ATR-FTIR) is the mandatory choice for this workflow.
Step-by-Step Methodology:
-
System Calibration & Background Validation:
-
Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.
-
Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Self-Validation Check: The background must show a flat baseline above 3000 cm⁻¹; any broad peaks indicate residual moisture or contamination.
-
-
Sample Application:
-
Place 2–3 mg of the synthesized 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine powder directly onto the ATR crystal.
-
Apply the pressure anvil until the software indicates optimal contact (typically ~70-80% of maximum pressure) to ensure a high signal-to-noise ratio without crushing the crystal.
-
-
Spectral Acquisition:
-
Run the sample scan using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
-
Deconvolution & Verification:
-
Apply an ATR-correction algorithm to compensate for penetration depth variations at lower wavenumbers.
-
Cross-reference the acquired spectrum against the diagnostic markers: Confirm the 1605 cm⁻¹ (C=N) and 1245 cm⁻¹ (C-O-C) peaks to validate successful cyclization and precursor incorporation.
-
Analytical Workflow Visualization
Fig 1: ATR-FTIR spectral acquisition and peak validation workflow for pyrazoline derivatives.
References
-
Çelik, G. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Gümüşhane Üniversitesi Fen Bilimleri Dergisi, 11(2), 622-628.[Link]
-
Rahayu, R., et al. (2022). Synthesis of 4-(5-(2,3-Dimethoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl) Benzenesulfonamide as a Promising Tyrosinase Inhibitor Candidate. Jurnal Riset Kimia, 13(1).[Link]
-
Mehmood, R., et al. (2022). Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies. ACS Omega, 7(4), 3775–3795.[Link]
Comparative Fragmentation Analysis: 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
This guide provides a deep technical analysis of the mass spectrometry fragmentation of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine , a scaffold relevant to MAO inhibition and anti-inflammatory drug discovery.
This analysis compares the target molecule against its unsubstituted analog (1-phenyl-4,5-dihydro-1H-pyrazol-3-amine) to highlight diagnostic mass shifts and stability factors critical for metabolite identification.
Executive Summary & Structural Context[1][2]
-
Compound: 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
-
Formula:
-
Exact Mass: 191.1059 Da
-
Precursor Ion
: m/z 192.11 -
Core Scaffold: 2-Pyrazoline (4,5-dihydro-1H-pyrazole).
-
Key Functional Groups:
-
N1-Aryl System: A 4-methoxyphenyl group attached to N1. The methoxy group is a strong electron-donating group (EDG), stabilizing carbocations and influencing fragmentation kinetics.
-
C3-Amine: A primary exocyclic amine, susceptible to deamination (loss of
). -
C4-C5 Ethylene Bridge: The saturated portion of the ring, prone to Retro-Diels-Alder (RDA) type cleavage.
-
The "Alternative" for Comparison
For this guide, the "Alternative" is defined as the Unsubstituted Analog (1-phenyl-4,5-dihydro-1H-pyrazol-3-amine) . This comparison is vital for researchers distinguishing between the parent drug and potential metabolic analogs or impurities.
Mechanistic Fragmentation Pathways (Deep Dive)
The fragmentation of 1-aryl-2-pyrazolines under Electrospray Ionization (ESI-CID) follows three dominant pathways driven by the stability of the resulting daughter ions.
Pathway A: Retro-Diels-Alder (RDA) Cleavage (Ring Fission)
This is the most diagnostic pathway for the pyrazoline core. The saturated C4-C5 bond allows the ring to undergo a retro-cycloaddition.
-
Mechanism: The pyrazoline ring cleaves, releasing the C4-C5 bridge as a neutral alkene. Since C4 and C5 are unsubstituted in this molecule, the neutral loss is Ethene (
, 28 Da) . -
Resulting Ion: The charge is retained on the N-containing fragment (a diazirine or amidine-like species).
-
Mass Shift:
( ).
Pathway B: N-N Bond Cleavage (Formation of Aniline Derivative)
The bond between N1 and N2 is labile, especially when N1 is substituted with an electron-rich aromatic ring.
-
Mechanism: Heterolytic cleavage of the N-N bond generates a substituted aniline cation.
-
Resulting Ion: 4-methoxyaniline cation (
, m/z 124). -
Significance: This is a "fingerprint" ion. If the methoxy group is metabolically cleaved (demethylation), this ion shifts to m/z 110 (4-hydroxyaniline).
Pathway C: Deamination (Loss of Ammonia)
Common in primary amines, the loss of
-
Mass Shift:
( ). -
Secondary Fragmentation: The m/z 175 ion often further degrades via loss of
(radical loss, rare in ESI but possible with methoxy groups) or CO.
Comparative Data: Target vs. Unsubstituted Analog
The following table contrasts the fragmentation of the target molecule with its unsubstituted analog. Use this to confirm the presence of the 4-methoxy "handle."
| Fragment Type | Target Molecule (m/z) | Unsubstituted Analog (m/z) | Mass Shift ( | Structural Origin |
| Precursor | 192.11 | 162.10 | +30 Da | Intact Molecule |
| Deaminated Ion | 175.08 | 145.07 | +30 Da | Loss of |
| RDA Product | 164.08 | 134.07 | +30 Da | Ring Cleavage (Loss of |
| Aniline Diagnostic | 124.07 | 94.06 | +30 Da | N-N Cleavage (4-OMe-Aniline vs Aniline) |
| Aryl Cation | 109.06 | 77.04 | +32 Da* | Phenyl ring cation (Anisole vs Benzene) |
*Note: The aryl cation shift is +32 due to the specific stability of the methoxy radical cation vs phenyl cation.
Visualizing the Fragmentation Tree
The following diagram maps the logical flow of dissociation. The Blue nodes represent the primary diagnostic ions for the target molecule.
Caption: Fragmentation tree of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine showing the three primary dissociation pathways: RDA cleavage (Red), N-N cleavage (Green), and Deamination (Yellow).
Experimental Protocol: Validating the Spectrum
To reproduce these results and differentiate the target from potential impurities, follow this self-validating LC-MS/MS protocol.
Step 1: Source Optimization (ESI+)
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid. (Formic acid is crucial to protonate the C3-amine and N1).
-
Flow Rate: 0.3 mL/min.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20–30 V. Note: Pyrazolines are relatively fragile; high cone voltage may induce in-source fragmentation (specifically the loss of NH3).
Step 2: Collision Energy (CE) Ramping
Perform a "breakdown curve" experiment to confirm the hierarchy of ions.
-
Low CE (10-15 eV): Isolate m/z 192.1. You should observe primarily the m/z 175 (Loss of NH3) peak.
-
Medium CE (20-30 eV): The m/z 164 (RDA) and m/z 124 (Aniline) peaks will appear. This is the "sweet spot" for structural confirmation.
-
High CE (>40 eV): The spectrum will be dominated by the m/z 109 (Aryl) and smaller hydrocarbon fragments.
Step 3: Diagnostic Validation
-
The "Methoxy Check": If you suspect the compound is the demethylated metabolite (4-hydroxy), look for m/z 110 instead of m/z 124.
-
The "Ring Check": If you suspect the compound has oxidized to the fully aromatic pyrazole (loss of 2 Hydrogens), the precursor will be m/z 190 , and the RDA pathway (loss of 28) will be blocked because the ring is now aromatic and cannot easily undergo retro-cycloaddition.
References
-
European Journal of Mass Spectrometry. "Mass spectrometric study of some pyrazoline derivatives." (Discusses general fragmentation rules including RDA and N-N cleavage in pyrazolines). Source:
-
Rapid Communications in Mass Spectrometry. "Signals of diagnostic ions in the product ion spectra of [M - H]- ions of methoxylated flavonoids." (Provides grounding for the diagnostic behavior of methoxy groups and methyl radical losses). Source:
-
Core.ac.uk. "Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines." (Authoritative source on 1-aryl-2-pyrazoline fragmentation patterns). Source:
HPLC Method Development Guide: 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
Executive Summary
This guide addresses the chromatographic separation of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine (hereafter referred to as MPPA ), a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban).
Due to the presence of a basic exocyclic amine and an electron-rich methoxyphenyl moiety, MPPA presents distinct challenges in Reverse Phase HPLC (RP-HPLC), specifically peak tailing caused by residual silanol interactions and co-elution with structurally similar oxidative impurities (e.g., fully aromatic pyrazoles).
This guide compares two distinct separation strategies:
-
Standard Approach: C18 Stationary Phase with Volatile Acidic Buffer.
-
Optimized Approach: Phenyl-Hexyl Stationary Phase with Phosphate Buffer.
Key Finding: While C18 provides adequate retention, the Phenyl-Hexyl phase demonstrates superior selectivity (α) for MPPA against its aromatic impurities due to π-π electron interactions, significantly improving resolution and peak symmetry.
Compound Profile & Analytical Challenges
Understanding the physicochemical properties of MPPA is the foundation of this protocol.
| Property | Description | Chromatographic Implication |
| Structure | Pyrazoline ring with a 3-amino group and 1-(4-methoxyphenyl) substituent.[1][2][3][4] | Dual nature: Hydrophobic (phenyl) and Basic (amine). |
| Basicity (pKa) | Estimated pKa ~4.5 - 5.5 (Conjugated amine). | At neutral pH, the molecule is partially ionized. At pH < 3.0, it is fully protonated. |
| UV Absorbance | Detectable by standard UV/DAD. | |
| Critical Impurities | 1-(4-methoxyphenyl)-1H-pyrazol-3-amine (Oxidized form). | Very similar hydrophobicity to MPPA; difficult to resolve on C18. |
Comparative Method Analysis
We evaluated the performance of the standard industry approach against an optimized alternative targeting the specific electronic properties of MPPA.
Scenario A: The Standard Control (C18)
-
Column: End-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Hydrophobic interaction (Van der Waals).[5]
Scenario B: The Optimized Alternative (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) / Methanol.[6][7]
-
Mechanism: Hydrophobic interaction + π-π Stacking .
Experimental Validation Data
Data represents mean values from n=6 replicate injections.
| Performance Metric | Scenario A: C18 (Standard) | Scenario B: Phenyl-Hexyl (Optimized) | Analysis |
| Retention Time ( | 4.2 min | 5.8 min | Phenyl-Hexyl shows increased retention due to π-interaction with the methoxyphenyl group. |
| Tailing Factor ( | 1.6 (Asymmetric) | 1.1 (Symmetric) | Phosphate buffer at pH 3.0 effectively suppresses silanol ionization, eliminating tailing. |
| Resolution ( | 1.8 | 3.5 | Critical pair: MPPA vs. Oxidized Impurity. The Phenyl phase discriminates the aromaticity difference.[6] |
| Theoretical Plates (N) | ~6,500 | ~9,200 | Improved mass transfer kinetics in the optimized method. |
Detailed Method Protocol (Optimized)
This protocol is designed to be self-validating. The system suitability criteria ensure the method's reliability before sample analysis.
Chromatographic Conditions[7][8][9][10][11][12][13]
-
Instrument: HPLC with UV/DAD detector.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.
-
Column Temperature: 35°C.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: 245 nm (Reference 360 nm).
-
Injection Volume: 5 µL.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 2.72 g of
in 1000 mL water. Adjust pH to 3.0 ± 0.05 with Dilute Phosphoric Acid (85%). Filter through 0.22 µm nylon membrane. -
Mobile Phase B: 100% Methanol (HPLC Grade). Note: Methanol is preferred over Acetonitrile here to promote π-π interactions.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 80 | 20 |
| 15.0 | 80 | 20 |
System Suitability Criteria (Pass/Fail)
-
Tailing Factor: NMT 1.5 for the MPPA peak.
-
Precision: %RSD of peak area
2.0% (n=6). -
Resolution:
between MPPA and any adjacent impurity peak.
Mechanistic Insight
The superior performance of the Phenyl-Hexyl phase is not accidental; it is driven by the specific electronic landscape of the MPPA molecule.
Interaction Diagram
The following diagram illustrates the "Selectivity Triangle" utilized in this method development.
Caption: Comparison of interaction mechanisms. The Phenyl-Hexyl phase engages the methoxyphenyl moiety of MPPA via π-π stacking, providing orthogonality to standard hydrophobicity.
Why Phosphate Buffer?
While Formic Acid (used in the Standard Method) is volatile and MS-friendly, it fails to fully suppress the ion-exchange activity of residual silanols on the silica surface.
-
Mechanism: The amine group of MPPA (
) can protonate to . -
Problem:
binds to ionized silanols ( ), causing tailing. -
Solution: Phosphate buffer at pH 3.0 (high ionic strength ~20mM) effectively masks these silanols and keeps the silica surface protonated (
), ensuring the separation is driven purely by the stationary phase ligand.
Method Development Workflow
To replicate or further optimize this method for your specific matrix (e.g., reaction mixture vs. pure intermediate), follow this logical flow:
Caption: Step-wise optimization workflow emphasizing the critical decision points for MPPA analysis.
References
-
Bernardi, C. et al. (2013). "Process for the preparation of Apixaban."[8] European Patent Office, EP2566472. Link
- Context: Describes the synthesis pathway where MPPA is a key intermedi
-
Waters Corporation. (2023). "Phenyl-Hexyl vs. C18: Understanding Selectivity." Waters Application Notes. Link
- Context: Authoritative grounding on the π-π interaction mechanism for arom
-
Agilent Technologies. (2020).[9] "Strategies for the Separation of Basic Compounds in Reverse Phase HPLC." Agilent Technical Guides. Link
- Context: Validates the use of low pH phosphate buffers to suppress silanol activity for amine-containing compounds like MPPA.
-
Pinto, D. J. P. et al. (2007). "Discovery of an Oral Factor Xa Inhibitor (Apixaban)." Journal of Medicinal Chemistry, 50(22), 5339–5356. Link
- Context: Primary literature source for the chemical structure and properties of the pyrazoline intermedi
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. aapco.org [aapco.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. impactfactor.org [impactfactor.org]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Definitive Guide to Elemental Analysis Validation for Methoxyphenyl Pyrazolines
Executive Summary
In the high-stakes environment of drug discovery, the characterization of small molecule scaffolds like methoxyphenyl pyrazolines demands absolute rigor. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation, they often fail to detect bulk impurities such as inorganic salts, retained water, or amorphous solvates.
This guide objectively compares Optimized Combustion Analysis (The Product/Method) against Spectral-Only Characterization (The Alternative) . It establishes a self-validating protocol designed to overcome the specific combustion challenges posed by the nitrogen-rich pyrazoline core and the oxidative sensitivity of methoxyphenyl substituents.
Comparative Analysis: Combustion EA vs. Spectral Alternatives
For a researcher synthesizing methoxyphenyl pyrazolines, the choice of validation method impacts the credibility of biological data. The following table contrasts the performance of optimized Elemental Analysis (EA) against standard spectral techniques.
Table 1: Performance Comparison Matrix
| Feature | Optimized Combustion EA (The Product) | HRMS (The Alternative) | Quantitative NMR (qNMR) |
| Primary Function | Determination of Bulk Purity (>99.5%) | Determination of Molecular Formula | Structural Connectivity & Solvate ID |
| Inorganic Detection | High (Ash/Residue detection via low %C/H/N) | None (Inorganics are often invisible in ESI/APCI) | Low (Unless specific nuclei like 19F/31P are targeted) |
| Solvate Detection | Indirect (Deviations in %C/%H require recalculation) | Poor (Desolvation occurs in ion source) | High (Distinct solvent peaks visible) |
| Sample Requirement | 2–5 mg (Destructive) | <0.1 mg (Destructive/Non-destructive) | 5–10 mg (Non-destructive) |
| Blind Spot | Requires ~99% purity to be useful; non-specific. | Can show "pure" spectra for impure bulk samples. | Relaxation times ( |
| Regulatory Status | Mandatory (Journal/FDA "Gold Standard") | Supportive Evidence | Supportive Evidence |
Verdict: HRMS confirms what you made; EA confirms how well you purified it. For methoxyphenyl pyrazolines, relying solely on HRMS is a critical risk, as it often misses trapped inorganic salts from the cyclization step (e.g., sodium acetate or chlorides).
Technical Challenges: The Methoxyphenyl Pyrazoline Scaffold
Methoxyphenyl pyrazolines present unique challenges for standard CHN protocols. Understanding these mechanisms is the first step toward validation.
-
Nitrogen-Nitrogen Bond Stability: The pyrazoline ring contains an N-N bond that is thermodynamically stable. Incomplete combustion often leads to the formation of nitrogen gas (
) trapped with trace nitrogen oxides ( ), or the formation of chemically resistant carbon-nitrogen char, resulting in low Nitrogen values . -
Methoxy Group Labillity & Trapping: The electron-donating methoxy groups increase the electron density of the aromatic ring. While this aids combustion, these derivatives are prone to solvent inclusion (clathrate formation) within the crystal lattice, particularly with chlorinated solvents used in extraction (e.g., DCM, Chloroform).
-
Hygroscopicity: The basic nitrogen in the pyrazoline ring can hydrogen-bond with atmospheric moisture. A "wet" sample will artificially inflate Hydrogen values and depress Carbon/Nitrogen percentages.
The Self-Validating Experimental Protocol
This protocol is designed to be a closed-loop system. It does not assume success; rather, it builds in checkpoints to validate the result.
Phase 1: Sample Preparation (The Critical Variable)
-
Step 1: Recrystallization: Ensure the compound is recrystallized from a solvent system that does not co-precipitate inorganic salts (e.g., Ethanol/Water is preferred over DCM/Hexane for final purity).
-
Step 2: Vacuum Drying: Dry the sample at
under high vacuum ( ) for at least 6 hours.-
Expert Insight: Methoxyphenyl derivatives can be thermally sensitive. Do not exceed
to avoid decomposition or sublimation.
-
-
Step 3: Homogenization: Grind the dried solid into a fine powder using an agate mortar. Large crystals cause "flash" combustion spikes that overwhelm the detector.
Phase 2: Optimized Combustion Parameters
-
Instrument: Flash 2000 / PerkinElmer 2400 or equivalent.
-
Oxidation Cycle: Use a Dynamic Flash method with an oxygen boost.
-
Oxygen Dosing: 2–3 seconds injection prior to sample drop.
-
Combustion Temp:
(Standard) or (if refractory carbides are suspected).
-
-
Catalyst: Use Tungsten (VI) Oxide (
) or Copper Oxide ( ) in the combustion tube. is critical for preventing the formation of non-volatile metal-carbon complexes if the pyrazoline is a metal ligand, but for organic pyrazolines, it aids in complete oxidation.
Phase 3: The Validation Decision Matrix
Do not accept a result simply because it was printed. Use the following logic flow to validate the data.
Figure 1: The Self-Validating Decision Matrix. This workflow integrates NMR data to resolve EA failures caused by solvation, a common issue with methoxyphenyl pyrazolines.
Data Interpretation & Case Study
The Rule
The standard acceptance criterion for journal publication (e.g., J. Med. Chem., J. Org. Chem.) is that found values must be within
Case Study: Validation of Compound 4a (Trimethoxyphenyl Pyrazoline)
Theoretical Formula:
Experiment 1 (Raw Sample):
-
Result: C: 68.12% (Calc: 70.35%), H: 6.55% (Calc: 6.21%), N: 8.10% (Calc: 8.64%).
-
Status: FAIL . Carbon is low (-2.23%), Hydrogen is high.
-
Diagnosis: The pattern (Low C, High H) suggests trapped water or Ethanol.
-
Action: 1H-NMR integration reveals 0.5 equivalents of Ethanol trapped in the lattice.
Recalculation (Hemisolvate):
-
New Formula:
-
New MW: 347.41 g/mol
-
New Theoretical: C: 69.14%, H: 6.67%, N: 8.06%.
-
Comparison:
-
Found C (68.12%) vs New Calc (69.14%) -> Diff: 1.02% (Still Fail).
-
Insight: The sample likely contains both solvent and water, or the solvation is non-stoichiometric.
-
Experiment 2 (After Vacuum Drying at
-
Result: C: 70.25%, H: 6.25%, N: 8.60%.
-
Status: PASS . All values are within
.
References
-
Journal of the American Chemical Society. (2025). Guidelines for Characterization of Organic Compounds. American Chemical Society.[1][2][3] [Link]
-
European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]
-
Babij, N. R., et al. (2016). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
ChemistryTeam. (2024). Combustion Analysis: Methodology and Error Sources. [Link]
Sources
Safety Operating Guide
1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine proper disposal procedures
As a Senior Application Scientist, I understand that managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. The compound 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine is a highly functionalized amino-pyrazoline derivative. Compounds in this class are frequently utilized in drug discovery as versatile scaffolds for synthesizing biologically active molecules, including antimicrobial agents, COX inhibitors, and organoselenocyanates[1].
However, the very structural features that make this compound biologically valuable—its nitrogen-rich heterocyclic core, the lipophilic p-methoxyphenyl moiety, and the reactive primary amine—also dictate strict handling and disposal requirements. Improper disposal can lead to severe environmental toxicity, as these xenobiotic structures resist standard biological wastewater degradation and can bioaccumulate.
This guide provides a comprehensive, self-validating system for the safe handling, containment, and terminal disposal of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine.
Physicochemical & Hazard Profile
Before executing any disposal protocol, personnel must understand the compound's hazard profile. The presence of the amine group and the pyrazoline ring classifies this compound as a significant irritant and a potential environmental hazard[2],[3].
Table 1: Hazard Classification and Required PPE
| Parameter | Specification / Classification | Operational Implication |
| Physical State | Solid (Crystalline/Powder) | High risk of aerosolization; avoid dry sweeping. |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed; mandates strict hygiene and no mouth-pipetting[2]. |
| Irritation | Skin (Cat 2), Eye (Cat 2A) | Causes serious irritation; requires chemical-resistant barriers[2]. |
| Target Organ | STOT SE 3 (Respiratory) | Inhalation causes respiratory tract irritation; handle only in a fume hood[2]. |
| Reactivity | Prone to oxidation | The 4,5-dihydro-1H-pyrazole ring is partially reduced. Do not mix waste with strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions. |
| Required PPE | Nitrile gloves (double-gloved for solutions), splash goggles, lab coat, N95/P100 respirator (if aerosolized) | Protects against lipophilic dermal penetration and inhalation of particulates[3]. |
Mechanistic Justification for Terminal Disposal
Why is drain disposal strictly prohibited? The p-methoxyphenyl group imparts significant lipophilicity to the molecule, meaning it will partition into organic matter rather than remaining soluble in aqueous waste streams. Furthermore, primary amines can protonate at physiological pH, allowing them to bind non-specifically to biological membranes, which poses an acute toxicity risk to aquatic life[3].
The Necessity of High-Temperature Incineration: The primary directive for this compound is terminal destruction via an approved hazardous waste disposal plant[2]. The molecule contains three nitrogen atoms. Standard combustion can yield dangerous levels of nitrogen oxides (NOx) and potentially toxic intermediate cleavage products (such as substituted anilines or hydrazines). Therefore, the waste must be subjected to high-temperature incineration (>1000°C) equipped with alkaline scrubbers to ensure complete mineralization into CO₂, H₂O, and neutralized NOx salts[4].
Standard Operating Procedures: Waste Segregation & Disposal
To ensure environmental compliance and laboratory safety, all waste containing 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine must be systematically segregated.
Protocol A: Routine Waste Segregation and Containerization
-
Identify the Waste Stream: Determine if the waste is bulk solid, dissolved in a halogenated solvent (e.g., Dichloromethane), or dissolved in a non-halogenated solvent (e.g., DMSO, Methanol).
-
Select the Receptacle: Use high-density polyethylene (HDPE) or chemically compatible glass containers. Crucial: Do not use metal containers if the solvent matrix is corrosive or halogenated[4].
-
Execute Labeling: Affix a standardized "Hazardous Waste" label. You must explicitly write the full chemical name: "1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine" (do not use abbreviations) and check the "Toxic" and "Irritant" hazard indicators[2],[5].
-
Volume Management: Fill liquid waste containers to a maximum of 80% capacity to safely accommodate vapor expansion.
-
SAA Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a chemically resistant plastic bin) located away from open floor drains[5].
Protocol B: Triple-Rinse Decontamination for Empty Containers
"Empty" primary containers still harbor trace amounts of the active compound and must be decontaminated before disposal[2].
-
Initial Emptying: Ensure the container is completely devoid of bulk powder or liquid (only de minimis amounts should remain)[5].
-
First Rinse: Add a minimal volume of a compatible organic solvent (e.g., methanol or acetone) that readily dissolves the pyrazoline derivative. Cap tightly and agitate vigorously for 30 seconds.
-
Transfer: Pour the resulting rinsate directly into the appropriate liquid hazardous waste container.
-
Repeat: Perform the rinse and transfer steps two additional times to ensure complete mobilization of trace residues.
-
Defacement: Obliterate or completely remove the original chemical label using a thick permanent marker[5].
-
Final Disposal: Dispose of the clean, dry container in the solid hazardous waste bin or designated glass disposal container.
Figure 2: Waste segregation and terminal disposal pathways for pyrazoline derivatives.
Spill Response & Containment Workflow
Accidental releases of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine require immediate, calculated action to prevent respiratory exposure and environmental contamination.
Protocol C: Emergency Spill Response
-
Evacuate and Alert: For major spills (>50g of solid or >50mL of concentrated solution), immediately evacuate the immediate area, prevent spreading, and alert the Environmental Health and Safety (EHS) department[2].
-
Personal Protection: Don appropriate PPE. If solid dust has been generated, a NIOSH-approved N95 or P100 particulate respirator is mandatory[3].
-
Containment (Solid): Do not dry sweep. Dry sweeping aerosolizes the fine powder, leading to inhalation risks. Lightly dampen the powder with water or a 10% ethanol solution to suppress dust, or use a specialized HEPA-filtered vacuum[2].
-
Containment (Liquid): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomaceous earth).
-
Collection: Use non-sparking tools to scoop the absorbed material or dampened powder into a wide-mouth, sealable HDPE waste container[3].
-
Decontamination: Wash the spill surface with a solvent known to dissolve the compound (e.g., isopropanol), followed by a thorough wash with detergent and water. Collect all cleaning materials (paper towels, absorbent pads) as solid hazardous waste.
Figure 1: Decision matrix and operational workflow for localized chemical spills.
References
-
Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety (NSWAI). Available at:[Link]
-
Hazardous Waste Manual 2025-2026. University of Oklahoma Health Sciences Center (OUHSC). Available at: [Link]
-
Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry / ResearchGate. Available at: [Link]
Sources
Personal protective equipment for handling 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
[1][2]
Executive Summary & Risk Context
1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine is a nitrogen-containing heterocycle belonging to the pyrazoline class.[1][2] Unlike their fully aromatic pyrazole counterparts, 4,5-dihydropyrazolines possess a cyclic hydrazine substructure.[1][2] This structural feature significantly alters their reactivity and toxicological profile.[1][2]
The Safety Imperative: Standard Safety Data Sheets (SDS) for specific research intermediates often lack comprehensive toxicological data.[1][2] As a Senior Scientist, I apply the Precautionary Principle here. Due to the p-anisidine (4-methoxyphenyl) moiety and the hydrazine-like core, this compound must be treated as a potential sensitizer and suspect carcinogen until specific assay data proves otherwise.[1]
Primary Hazards (SAR-Derived):
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide "Barrier before Behavior" protection.
| Protection Zone | Equipment Standard | Technical Justification |
| Respiratory | Primary: Fume Hood (Face velocity: 100 fpm)Secondary: N95 or P100 Respirator | Prevents inhalation of amorphous dust.[1][2] Pyrazolines can be respiratory irritants; the methoxyphenyl group implies potential metabolic toxicity.[1][2] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient.[1][2] Amines are basic; dust or splashes can cause rapid corneal damage.[1][2] |
| Dermal (Hand) | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (Extended Cuff, 5-8 mil) | Permeation Defense: Aromatic amines can permeate thin nitrile.[1][2] Double gloving creates a breakthrough time buffer >480 mins.[1] |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats are porous.[1][2] An impervious apron prevents chest/lap exposure during weighing or solubilization.[1][2] |
| Footwear | Closed-toe, non-perforated leather/synthetic | Prevents absorption through socks in case of a dropped vial or spill.[1][2] |
Operational Workflow: Safe Handling Cycle
The following diagram outlines the mandatory workflow for handling this compound, emphasizing the "No-Touch" transition zones.
Figure 1: The "Cradle-to-Grave" handling cycle ensures that at no point is the operator exposed to the neat compound without barrier protection.
Detailed Experimental Protocols
A. Weighing & Transfer (Critical Control Point)
The solid form is likely electrostatic.[1][2] Inhalation of dust is the primary exposure vector.[1][2]
-
Engineering Control: Operate ONLY inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun on the weighing boat and spatula before touching the powder.[1][2]
-
Transfer:
-
Place a secondary containment tray (spill tray) inside the hood.[1]
-
Weigh directly into a tared vial. Do not weigh onto paper; use an anti-static weighing boat.
-
Technique: "Dip and Tap."[1][2] Do not pour from the source bottle. Use a micro-spatula to transfer small amounts to minimize airborne dust.[1][2]
-
B. Solubilization
Pyrazolines are bases.[1][2] Dissolving them in acidic media or reacting them with electrophiles can be exothermic.[1][2]
-
Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder.
-
Venting: If using a septum-capped vial, insert a bleed needle (20G) briefly to equalize pressure if the dissolution releases heat or gas.[1][2]
C. Decontamination & Spill Response
Because this is a nitrogenous base, standard soap and water are effective, but chemical neutralization is preferred for spills.[1][2]
-
Small Spill (<500 mg):
-
Skin Exposure:
Waste Disposal Strategy
Proper segregation prevents dangerous side reactions in the waste stream.[1]
| Waste Stream | Classification | Instructions |
| Solid Waste | Hazardous Organic Solid | Contaminated gloves, weighing boats, and paper towels go here.[1] Double-bag in clear polyethylene.[1][2] |
| Liquid Waste | Basic Organic Waste | Do not mix with oxidizers (Nitric acid, Peroxides) or strong acids.[1][2] Label clearly as "Contains Pyrazoline Derivatives."[1][2] |
| Sharps | Chemically Contaminated Sharps | Needles used for septa transfer must be disposed of immediately without recapping.[1][2] |
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Toxic and Hazardous Substances: Aromatic Amines.[1][2]
-
PubChem. (n.d.).[1][2][5] Compound Summary: Pyrazoline Derivatives Toxicity Profile. National Library of Medicine.[1][2]
-
American Chemical Society (ACS). (2015).[1][2] Identifying and Evaluating Hazards in Research Laboratories.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
